Product packaging for Esculentic acid(Cat. No.:CAS No. 103974-74-9)

Esculentic acid

Cat. No.: B1181702
CAS No.: 103974-74-9
M. Wt: 488.7 g/mol
InChI Key: JXSVIVRDWWRQRT-SVOQGVCWSA-N
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Description

2alpha,3alpha,23-trihydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by a carboxy group at position 28 and hydroxy groups at positions 2, 3 and 23 (the 2alpha,3alpha stereoisomer). It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a hydride of an ursane.
Esculentic acid has been reported in Phytolacca octandra, Actinidia polygama, and other organisms with data available.
from the root of Phytolacca esculenta;  protects against endotoxic shock;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O5 B1181702 Esculentic acid CAS No. 103974-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVIVRDWWRQRT-SVOQGVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316954
Record name Esculentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103974-74-9
Record name Esculentic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103974-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esculentic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701316954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Esculentic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid of the ursane-type, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of this compound. Furthermore, it presents detailed experimental protocols for its extraction, isolation, and quantification, designed to aid researchers in their pursuit of novel drug development and natural product chemistry. All quantitative data is summarized for comparative analysis, and key biochemical and experimental pathways are visualized to facilitate a deeper understanding of the methodologies and underlying principles.

Natural Sources and Distribution of this compound

This compound is primarily found in various species of the Phytolaccaceae family, commonly known as pokeweeds. It has also been identified in other plant species, indicating a broader, though less concentrated, distribution.

Table 1: Natural Sources and Distribution of this compound

Plant SpeciesFamilyPlant Part(s)Reported Presence/Concentration
Phytolacca esculentaPhytolaccaceaeRootsPrimary source; specific concentration data is limited in publicly available literature.[1]
Phytolacca acinosaPhytolaccaceaeRootsContains various triterpenoid saponins, with this compound as a known aglycone.[2]
Phytolacca americanaPhytolaccaceaeBerries, RootsContains a variety of triterpenoids, including this compound.[3]
Phytolacca octandraPhytolaccaceae-Reported to contain this compound.
Phytolacca rivinoidesPhytolaccaceae-Contains related triterpenoid saponins.[4][5]
Phytolacca bogotensisPhytolaccaceae-Contains related triterpenoid saponins.[4][5]
Juglans sinensisJuglandaceaeLeaves, TwigsContains 23-hydroxyursolic acid, a closely related compound.[6]
Actinidia polygamaActinidiaceae-Reported to contain this compound.

Note: Quantitative data on the specific concentration of free this compound is not widely available in the reviewed literature. It often occurs as a component of more complex saponin structures.

Biosynthesis of this compound

This compound belongs to the ursane-type pentacyclic triterpenoids. Its biosynthesis follows the well-established isoprenoid pathway, beginning with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The subsequent key steps in the biosynthesis of the ursane scaffold and its eventual modification to this compound are:

  • Formation of α-Amyrin: Squalene, formed from the condensation of two farnesyl pyrophosphate (FPP) molecules, is epoxidized to 2,3-oxidosqualene. This precursor is then cyclized by the enzyme α-amyrin synthase to form the characteristic five-ring structure of α-amyrin.

  • Oxidation of α-Amyrin to Ursolic Acid: The α-amyrin backbone undergoes a series of oxidation reactions at the C-28 position, catalyzed by cytochrome P450 monooxygenases, likely from the CYP716 family. This multi-step oxidation converts the methyl group at C-28 into a carboxylic acid, yielding ursolic acid.[7][8][9]

  • Hydroxylation of Ursolic Acid to this compound: this compound is 2α,3α,23-trihydroxyurs-12-en-28-oic acid. The formation of this compound from ursolic acid (3β-hydroxyurs-12-en-28-oic acid) requires hydroxylation at the C-2, C-3, and C-23 positions. These specific hydroxylation steps are also catalyzed by cytochrome P450 enzymes. The precise enzymes responsible for these transformations in Phytolacca species have not been fully elucidated but are crucial for the final structure of this compound.

Esculentic_Acid_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_triterpenoid Triterpenoid Pathway Acetyl-CoA Acetyl-CoA MVA_Pathway MVA_Pathway Acetyl-CoA->MVA_Pathway multiple steps IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP produces Pyruvate + G3P Pyruvate + G3P MEP_Pathway MEP_Pathway Pyruvate + G3P->MEP_Pathway multiple steps MEP_Pathway->IPP_DMAPP produces FPP FPP IPP_DMAPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene Squalene Epoxidase alpha_Amyrin alpha_Amyrin 2_3_Oxidosqualene->alpha_Amyrin α-Amyrin Synthase Ursolic_Acid Ursolic_Acid alpha_Amyrin->Ursolic_Acid CYP716A enzymes (C-28 oxidation) Esculentic_Acid Esculentic_Acid Ursolic_Acid->Esculentic_Acid Cytochrome P450s (C-2, C-3, C-23 hydroxylation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the extraction, isolation, and quantification of triterpenoid saponins and their aglycones from plant materials, specifically adapted for this compound from Phytolacca species.

Extraction of Crude Saponin-Rich Fraction

This protocol describes the initial extraction of a saponin-rich fraction from the roots of Phytolacca esculenta or related species.

  • Plant Material Preparation:

    • Collect fresh roots of the plant.

    • Wash the roots thoroughly to remove soil and debris.

    • Air-dry the roots in a shaded, well-ventilated area until brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 400 g of the powdered root material.

    • Place the powder in a large percolation apparatus.

    • Percolate the material with 3.5 L of 70% ethanol.[2]

    • Collect the ethanol extract.

  • Concentration and Initial Fractionation:

    • Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 100 g).[2]

    • Dissolve the crude extract in 800 mL of distilled water.

    • Perform a liquid-liquid extraction by partitioning the aqueous solution with ethyl acetate (6 x 800 mL).[2]

    • Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a crude saponin-rich extract (approximately 15.7 g).[2]

Extraction_Workflow Start Start Plant_Material Dried, Powdered Phytolacca Roots Start->Plant_Material Percolation Percolation with 70% Ethanol Plant_Material->Percolation Concentration Rotary Evaporation Percolation->Concentration Dissolution Dissolution in Water Concentration->Dissolution Liquid_Liquid_Extraction Liquid-Liquid Extraction with Ethyl Acetate Dissolution->Liquid_Liquid_Extraction Final_Concentration Rotary Evaporation Liquid_Liquid_Extraction->Final_Concentration End Crude Saponin-Rich Extract Final_Concentration->End

Caption: Workflow for the extraction of a crude saponin-rich fraction.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation of natural products. This protocol is adapted from a method used for separating esculentosides (saponins of which this compound is the aglycone).[2]

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system composed of chloroform:methanol:water (4:4:2, v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper and lower phases by sonication before use.

  • Separation Procedure:

    • Fill the HSCCC column entirely with the upper phase as the stationary phase.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the apparatus is rotating at an appropriate speed.

    • Dissolve 150 mg of the crude saponin-rich extract in the mobile phase.

    • Once hydrodynamic equilibrium is reached, inject the sample into the column.

    • Monitor the effluent using an Evaporative Light Scattering Detector (ELSD).

    • Collect fractions based on the detector response.

  • Fraction Analysis:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound. The following is a general protocol that can be optimized for this specific compound.

  • Sample Preparation (for quantification of free this compound):

    • For the analysis of free this compound, an acid hydrolysis step is required to cleave the sugar moieties from the saponins.

    • Take a known amount of the purified saponin fraction or the crude extract and hydrolyze it with 2M HCl in methanol at 70°C for 4-6 hours.

    • Neutralize the reaction mixture and extract the aglycones (including this compound) with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in a known volume of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective for separating complex mixtures. A typical gradient could be:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

      • Gradient program: Start with a low percentage of B, and gradually increase to elute the more nonpolar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 210 nm, or an ELSD for compounds without a strong chromophore.

    • Injection Volume: 20 µL.

    • Column Temperature: 25-30 °C.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Inject the prepared samples and the standards into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples by correlating the peak area with the calibration curve.

HPLC_Quantification_Workflow Start Start Sample Crude Extract or Purified Saponin Fraction Start->Sample Hydrolysis Acid Hydrolysis (2M HCl in Methanol) Sample->Hydrolysis Extraction Extraction of Aglycones (Ethyl Acetate) Hydrolysis->Extraction Preparation Dissolution in Mobile Phase Extraction->Preparation HPLC_Analysis HPLC-UV/ELSD Analysis Preparation->HPLC_Analysis Quantification Quantification using Calibration Curve HPLC_Analysis->Quantification End Concentration of This compound Quantification->End

References

The Biosynthesis of Esculentic Acid in Phytolacca: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Esculentic acid, a pentacyclic triterpenoid of the ursane type, is a significant bioactive compound found in various species of the Phytolacca genus. It and its glycosylated forms, known as esculentosides, exhibit a range of pharmacological activities, making its biosynthetic pathway a subject of considerable interest for drug development and metabolic engineering. This technical guide provides an in-depth overview of the proposed biosynthesis of this compound in Phytolacca, detailing the enzymatic steps from primary metabolites to the final complex triterpenoid. The guide also includes a compilation of quantitative data on related compounds in Phytolacca, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathway and experimental workflows to aid researchers in this field.

Introduction

The genus Phytolacca, commonly known as pokeweed, is a source of a diverse array of secondary metabolites, among which triterpenoid saponins are particularly prominent. This compound (2α,3α,23-trihydroxyurs-12-en-28-oic acid) is a key aglycone of many of these saponins and has been extracted from the roots of Phytolacca esculenta.[1] These compounds have garnered attention for their potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential through synthetic biology approaches and for the quality control of herbal preparations. This guide synthesizes the current knowledge on triterpenoid biosynthesis to propose a detailed pathway for this compound in Phytolacca.

The General Triterpenoid Biosynthesis Pathway

Triterpenoids are synthesized via the isoprenoid pathway.[2][3] The biosynthesis of the basic C30 triterpenoid backbone occurs in the cytoplasm and involves two main initial pathways for the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[3] For triterpenoid biosynthesis in the cytoplasm, the MVA pathway is the primary source of IPP and DMAPP.

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase to form squalene (C30). Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase. This molecule is the linear precursor for all cyclic triterpenoids.[4]

Proposed Biosynthesis Pathway of this compound in Phytolacca

The biosynthesis of this compound, an ursane-type triterpenoid, proceeds from the cyclization of 2,3-oxidosqualene followed by a series of oxidative modifications.

Formation of the α-Amyrin Skeleton

The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). For the formation of the ursane-type skeleton of this compound, the precursor is α-amyrin. This reaction is catalyzed by α-amyrin synthase.[2][5][6] Some plants possess multifunctional OSCs that can produce a mixture of α-amyrin and β-amyrin.[6][7] However, dedicated α-amyrin synthases have also been identified.[2][5]

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following the formation of the α-amyrin backbone, a series of regio- and stereospecific oxidation reactions occur to produce this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-containing enzymes.[8][9][10] While the specific CYPs involved in this compound biosynthesis in Phytolacca have yet to be fully characterized, the proposed steps are based on known activities of CYPs in other plant species. The modifications to convert α-amyrin to this compound include hydroxylation at the C-2, C-3, and C-23 positions, and oxidation of the C-28 methyl group to a carboxylic acid.

The following diagram illustrates the proposed biosynthetic pathway:

Esculentic_Acid_Pathway cluster_upstream Upstream Pathway cluster_core Core Triterpenoid Synthesis Acetyl-CoA Acetyl-CoA MVA_pathway MVA_pathway Acetyl-CoA->MVA_pathway Mevalonate Pathway IPP_DMAPP IPP/DMAPP MVA_pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-Amyrin Synthase Intermediate_1 2α-hydroxy-α-amyrin alpha_Amyrin->Intermediate_1 CYP-mediated hydroxylation (C-2) Intermediate_2 2α,3α-dihydroxy-α-amyrin Intermediate_1->Intermediate_2 CYP-mediated hydroxylation (C-3) Intermediate_3 2α,3α,23-trihydroxy-α-amyrin Intermediate_2->Intermediate_3 CYP-mediated hydroxylation (C-23) Esculentic_Acid This compound Intermediate_3->Esculentic_Acid CYP-mediated oxidation (C-28)

Caption: Proposed biosynthesis pathway of this compound from acetyl-CoA in Phytolacca.

Quantitative Data

Direct quantitative data for this compound in Phytolacca species is limited in the literature. However, data on the content of its glycosides (esculentosides) can provide an indication of the biosynthetic activity. The following table summarizes the yield of several triterpene saponins isolated from the roots of Radix phytolaccae (Phytolacca acinosa or P. americana).

CompoundAmount from 150 mg crude extract (mg)Purity (%)Reference
Esculentoside A46.396.7[11]
Esculentoside B21.899.2[11]
Esculentoside C7.396.5[11]
Esculentoside D13.697.8[11]

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Gene Cloning and Functional Characterization of a Putative α-Amyrin Synthase

Objective: To clone a candidate α-amyrin synthase gene from Phytolacca and verify its enzymatic function.

Materials:

  • Phytolacca tissue (e.g., young leaves or roots)

  • RNA extraction kit

  • cDNA synthesis kit

  • Degenerate primers designed from conserved regions of known α-amyrin synthases

  • RACE (Rapid Amplification of cDNA Ends) kit

  • High-fidelity DNA polymerase

  • Yeast expression vector (e.g., pYES-DEST52)

  • Saccharomyces cerevisiae strain (e.g., EGY48)

  • Yeast transformation kit

  • GC-MS for product analysis

  • α-amyrin standard

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from Phytolacca tissue using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Cloning of the Core Fragment:

    • Perform PCR using degenerate primers designed based on conserved amino acid sequences of known α-amyrin synthases.

    • Use the synthesized cDNA as a template.

    • Analyze the PCR products by agarose gel electrophoresis, purify the band of the expected size, and clone it into a TA cloning vector for sequencing.

  • Full-Length cDNA Cloning (RACE):

    • Based on the sequence of the core fragment, design gene-specific primers for 5' and 3' RACE.

    • Perform 5' and 3' RACE according to the kit manufacturer's protocol to obtain the full-length cDNA sequence.

  • Construction of Yeast Expression Vector:

    • Amplify the full-length open reading frame (ORF) of the candidate gene by PCR using high-fidelity DNA polymerase.

    • Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Expression:

    • Transform the expression vector into a suitable yeast strain (e.g., EGY48).[12][13][14]

    • Select positive transformants on appropriate selection media.

    • Inoculate a single colony into liquid selection medium and grow overnight.

    • Induce gene expression by adding galactose to the medium.

    • Continue to culture for 48-72 hours.

  • Extraction and Analysis of Triterpenoids:

    • Harvest the yeast cells by centrifugation.

    • Perform an alkaline hydrolysis of the yeast cells to release the triterpenoids.

    • Extract the triterpenoids with an organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the extract by GC-MS.

    • Compare the retention time and mass spectrum of the product with an authentic α-amyrin standard to confirm the enzyme's function.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Functional Expression in Yeast cluster_analysis Product Analysis A RNA Extraction from Phytolacca B cDNA Synthesis A->B C PCR with Degenerate Primers B->C D Sequencing of Core Fragment C->D E 5' and 3' RACE D->E F Full-length ORF Amplification E->F G Cloning into Yeast Expression Vector F->G H Yeast Transformation G->H I Induction of Gene Expression H->I J Extraction of Triterpenoids I->J K GC-MS Analysis J->K L Product Identification K->L

Caption: Experimental workflow for cloning and functional characterization of a terpene synthase.

Protocol for Extraction and Quantification of this compound and its Glycosides by HPLC-MS/MS

Objective: To extract and quantify this compound and its glycosides from Phytolacca root material.

Materials:

  • Dried and powdered Phytolacca root

  • 70% ethanol

  • Ethyl acetate

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • HPLC-MS/MS system with an ESI source

  • C18 analytical column

  • Standards for this compound and/or esculentosides (if available)

Methodology:

  • Extraction:

    • Percolate the powdered root material (e.g., 400 g) with 70% ethanol (e.g., 3.5 L).[11]

    • Dry the extract under reduced pressure to yield a crude extract.

    • Dissolve the crude extract in water and perform liquid-liquid extraction with ethyl acetate to enrich the saponin fraction.[11]

    • Evaporate the ethyl acetate phase to obtain the crude saponin-rich extract.

  • Sample Preparation for HPLC-MS/MS:

    • Dissolve a known amount of the crude saponin-rich extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 column (e.g., 4.6 mm × 50 mm, 3.5 µm).[15]

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[15][16]

      • Set a suitable flow rate (e.g., 1 ml/min with a splitter if necessary).[15]

    • Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source, typically in positive ion mode for these compounds.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Determine the precursor-to-product ion transitions for this compound and its glycosides by infusing standard solutions or from a full scan analysis of the extract. For example, a transition for a related compound, phytolaccagenin, was m/z 533.2 > 515.3.[15]

  • Quantification:

    • Prepare a calibration curve using a standard of this compound or a representative esculentoside.

    • Calculate the concentration of the analytes in the extract based on the peak areas and the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in Phytolacca is proposed to follow the general pathway of ursane-type triterpenoid synthesis, commencing with the cyclization of 2,3-oxidosqualene to α-amyrin, followed by a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes. While this framework is well-supported by research in other plant species, the specific enzymes from Phytolacca that are responsible for these transformations remain to be identified and characterized.

Future research should focus on:

  • Transcriptome analysis of Phytolacca species to identify candidate genes for α-amyrin synthase and CYPs involved in the pathway.

  • Functional characterization of these candidate genes using heterologous expression systems to confirm their roles in this compound biosynthesis.

  • Metabolic engineering of microorganisms or plants to produce this compound and its derivatives for pharmacological studies and potential commercial production.

A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of valuable medicinal compounds.

References

Esculentic Acid: A Technical Guide on its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid extracted from the Chinese herb Phytolacca esculenta, has demonstrated significant anti-inflammatory properties in both in vivo and in vitro studies.[1] This technical guide provides an in-depth analysis of the known and putative mechanisms of action of this compound in modulating inflammatory responses. While direct evidence for its interaction with specific upstream signaling cascades is still emerging, this document synthesizes the available data on its inhibitory effects on key inflammatory mediators and outlines the likely signaling pathways involved, including the Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide also presents detailed experimental protocols and quantitative data from key studies to facilitate further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways that lead to the production of pro-inflammatory mediators, including cytokines, chemokines, and prostaglandins.

This compound has been identified as a potent anti-inflammatory agent.[1] It has been shown to selectively inhibit COX-2 and reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the inflammatory mediator Prostaglandin E2 (PGE2).[1] Furthermore, in models of endotoxic shock, this compound has been observed to decrease nitric oxide (NO) levels and increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This guide will explore the molecular mechanisms underlying these effects.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The primary established mechanism of action for this compound is its ability to suppress the production of key inflammatory mediators.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

This compound has been identified as a novel and selective inhibitor of COX-2.[1] The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3][4] By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins like PGE2, a key mediator of fever, pain, and swelling.[1]

Downregulation of Pro-Inflammatory Cytokines and Mediators

Studies have consistently demonstrated that this compound significantly reduces the levels of several pro-inflammatory cytokines and mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation, TNF-α is a primary target of this compound's action.

  • Interleukin-6 (IL-6): This pleiotropic cytokine is involved in both acute and chronic inflammation, and its production is attenuated by this compound.[1][2]

  • Nitric Oxide (NO): In high concentrations produced by inducible nitric oxide synthase (iNOS), NO is a pro-inflammatory mediator. This compound has been shown to decrease its levels during endotoxic shock.[2]

Upregulation of Anti-Inflammatory Cytokines

In addition to suppressing pro-inflammatory molecules, this compound has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .[2] IL-10 plays a crucial role in resolving inflammation by inhibiting the production of pro-inflammatory cytokines and promoting immune tolerance.

Putative Upstream Signaling Pathways Modulated by this compound

While direct experimental evidence specifically linking this compound to the modulation of upstream signaling pathways is limited, its known effects on downstream inflammatory mediators strongly suggest its interaction with the following key cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Given that this compound inhibits the production of NF-κB target genes, it is highly probable that it interferes with this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Degradation of IκBα Esculentic_Acid This compound Esculentic_Acid->IKK Inhibition (Putative) Esculentic_Acid->NFkB Inhibition of Translocation (Putative) DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators. Activation of MAPKs by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promotes the expression of pro-inflammatory genes. Many natural triterpenoids exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs. It is plausible that this compound shares this mechanism, thereby suppressing the downstream production of TNF-α and IL-6.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Genes Pro-inflammatory Genes (TNF-α, IL-6) AP1->Genes Transcription Esculentic_Acid This compound Esculentic_Acid->MKKs Inhibition (Putative)

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Pro-Inflammatory Mediators in LPS-Induced Mouse Peritoneal Macrophages

MediatorConcentration of this compound% Inhibition / EffectReference
TNF-α 10, 20, 40 µg/mlDose-dependent inhibition[1]
IL-6 10, 20, 40 µg/mlDose-dependent inhibition[1]
PGE2 10, 20, 40 µg/mlDose-dependent inhibition[1]
COX-2 Protein Expression 10, 20, 40 µg/mlDose-dependent inhibition[1]

Table 2: In Vivo Effects of this compound in LPS-Induced Endotoxic Shock in Mice

ParameterDosage of this compound (mg/kg)OutcomeReference
Survival Rate 1, 5, 10Increased in a dose-dependent manner[2]
Serum TNF-α 1, 5, 10Decreased in a dose-dependent manner[2]
Serum IL-6 1, 5, 10Decreased in a dose-dependent manner[2]
Serum NO 1, 5, 10Decreased in a dose-dependent manner[2]
Serum PGE2 1, 5, 10Decreased in a dose-dependent manner[2]
Serum IL-10 1, 5, 10Increased in a dose-dependent manner[2]
Lung, Liver, Kidney COX-2 Expression 1, 5, 10Decreased[2]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key studies investigating the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assay in Mouse Peritoneal Macrophages
  • Cell Culture: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/ml) for a further incubation period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Cytokine Levels (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • PGE2 Levels: The level of PGE2 in the supernatant is measured using an ELISA kit.

    • COX-2 Protein Expression: Cell lysates are prepared, and the expression of COX-2 protein is determined by Western blot analysis using a specific primary antibody against COX-2.

In_Vitro_Workflow Harvest Harvest Mouse Peritoneal Macrophages Culture Culture Cells Harvest->Culture Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect ELISA ELISA for TNF-α, IL-6, PGE2 Collect->ELISA Western Western Blot for COX-2 Collect->Western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Endotoxic Shock Model
  • Animals: Male Kunming mice are used for the study.

  • Treatment: Animals are divided into groups and administered different doses of this compound (e.g., 1, 5, and 10 mg/kg) via intraperitoneal injection.

  • Induction of Endotoxic Shock: After a set period (e.g., 1 hour) post-treatment, endotoxic shock is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Monitoring and Sample Collection:

    • Survival Rate: The survival of the animals is monitored over a specific period (e.g., 24 hours).

    • Blood and Tissue Collection: At a designated time point after LPS injection, blood samples are collected for serum analysis. Organs such as the lungs, liver, and kidneys are harvested for histopathological examination and protein expression analysis.

  • Analysis:

    • Serum Cytokine and Mediator Levels: Serum levels of TNF-α, IL-6, NO, PGE2, and IL-10 are measured using appropriate assay kits.

    • Histopathology: Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

    • COX-2 Expression in Tissues: The expression of COX-2 in tissue homogenates is determined by Western blot analysis.

Conclusion and Future Directions

This compound exhibits promising anti-inflammatory properties, primarily through the selective inhibition of COX-2 and the suppression of key pro-inflammatory cytokines and mediators, alongside the promotion of the anti-inflammatory cytokine IL-10. While its precise molecular targets within the upstream signaling cascades remain to be fully elucidated, the available evidence strongly suggests a modulatory role on the NF-κB and MAPK pathways.

Future research should focus on:

  • Directly investigating the effects of this compound on the phosphorylation and activation of key components of the NF-κB and MAPK pathways (e.g., IKK, IκBα, p65, ERK, JNK, p38).

  • Exploring the potential interaction of this compound with other inflammatory signaling pathways, such as the JAK-STAT pathway and the NLRP3 inflammasome.

  • Conducting more extensive preclinical studies to evaluate its efficacy and safety in various inflammatory disease models.

A comprehensive understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

Preliminary Biological Activity Screening of Esculentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of the pharmacological profile of this compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects, primarily attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Pro-inflammatory Markers

While specific IC₅₀ values for this compound's inhibition of all major pro-inflammatory cytokines are not extensively documented in publicly available literature, existing studies consistently report a significant, dose-dependent reduction in their production. The following table summarizes the observed effects.

TargetCell Line/ModelObserved EffectReference
TNF-αLPS-stimulated mouse peritoneal macrophagesSignificant inhibition[1]
IL-6LPS-stimulated mouse peritoneal macrophagesSignificant inhibition[1]
COX-2In vivo and in vitro modelsSelective inhibition[1]
PGE₂MacrophagesInhibition of production[1]
Experimental Protocol: Macrophage Inflammatory Assay

This protocol outlines a standard in vitro method for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages activated with LPS.

Materials:

  • J774A.1 mouse macrophage cell line

  • Macrophage culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 12-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture J774A.1 macrophages in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the macrophages and seed them into 12-well plates at a density of 1 x 10⁵ cells per well in 500 µL of macrophage medium.

  • Treatment: Prepare various concentrations of this compound in macrophage medium. Add 500 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Stimulation: Prepare a 2X LPS solution (e.g., 200 ng/mL) in macrophage medium. Add 500 µL of the LPS solution to all wells except for the unstimulated control wells, to which 500 µL of medium is added. The final LPS concentration will be 100 ng/mL.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 16-24 hours.[2]

  • Supernatant Collection: After incubation, centrifuge the plates at 500 x g for 5 minutes to pellet the cells.[3] Carefully collect the supernatant from each well.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes TNF-α, IL-6, COX-2 TNF-α, IL-6, COX-2 This compound This compound This compound->NF-κB Inhibits Translocation

NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MKK4/7 TAK1->MKKs Phosphorylates MAPKs p38, JNK, ERK MKKs->MAPKs Phosphorylates MAPKs->AP-1 Activates Nucleus Nucleus AP-1->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes TNF-α, IL-6, COX-2 TNF-α, IL-6, COX-2 This compound This compound

MAPK Signaling Pathway Inhibition by this compound.

Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical step in the preliminary screening process to assess its potential as a therapeutic agent and to determine its safety profile.

Quantitative Data: Cytotoxic Activity

Currently, there is a lack of specific published data on the cytotoxic effects of this compound against a comprehensive panel of human cancer and normal cell lines. Further research is required to establish its IC₅₀ values and therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀) in various cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293)

  • Cell culture medium appropriate for each cell line

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent is an area of active investigation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Specific data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of bacterial and fungal strains are not yet widely available in the literature. This represents a key area for future research.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of this compound against various microorganisms.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential therapeutic effects by mitigating oxidative stress.

Quantitative Data: Antioxidant Capacity
AssayIC₅₀ (µg/mL) or Equivalent ValueStandard
DPPH Radical ScavengingData not availableAscorbic Acid / Trolox
ABTS Radical ScavengingData not availableAscorbic Acid / Trolox
Ferric Reducing Antioxidant Power (FRAP)Data not availableFeSO₄ / Trolox
Experimental Protocols: Common Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow.

  • Procedure: A solution of DPPH in methanol is mixed with various concentrations of this compound. After a 30-minute incubation in the dark, the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

  • Procedure: The ABTS•+ solution is prepared and mixed with different concentrations of this compound. The absorbance is measured at 734 nm after a short incubation period. The percentage of scavenging is calculated to determine the IC₅₀ value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Procedure: The FRAP reagent is mixed with this compound, and the absorbance is measured at 593 nm after incubation. The antioxidant capacity is expressed as ferrous iron equivalents or in relation to a standard antioxidant like Trolox.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of a natural product like this compound.

Experimental_Workflow Start Start: This compound Anti-inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-induced Cytokine Release) Start->Anti-inflammatory_Assay Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial_Screening Antioxidant_Assay Antioxidant Assays (DPPH, ABTS, FRAP) Start->Antioxidant_Assay Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Data_Analysis Data Analysis & IC50/MIC Determination Cytotoxicity_Screening->Data_Analysis Anti-inflammatory_Assay->Data_Analysis Antimicrobial_Screening->Data_Analysis Antioxidant_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR) Data_Analysis->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies End Lead Optimization/ Further Development In_Vivo_Studies->End

General Workflow for Preliminary Biological Screening.

Conclusion

This compound exhibits promising anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, a comprehensive understanding of its full biological activity profile requires further investigation. Specifically, detailed studies are needed to quantify its cytotoxic effects on a range of cell lines, to determine its antimicrobial spectrum through MIC testing, and to fully characterize its antioxidant capacity using various assays. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the therapeutic potential of this compound.

References

Esculentic Acid: A Technical Guide to its Discovery, Isolation, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. First identified in Phytolacca esculenta, a plant with a long history of use in traditional Chinese medicine, this natural compound presents a promising avenue for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical context of this compound's isolation. It details the experimental protocols for its extraction, purification, and structural elucidation, supported by comprehensive quantitative data and visualizations of its molecular interactions.

Introduction and Historical Context

Physicochemical Properties of this compound

This compound (IUPAC name: 2α,3α,23-trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₅.[3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₅[3]
Molecular Weight 488.7 g/mol [3]
CAS Number 103974-74-9[3]
Appearance Not specified in reviewed literature-
Melting Point Not specified in reviewed literature-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound from Phytolacca esculenta

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for triterpenoids. Specific details may vary based on the starting material and laboratory conditions.

G start Dried and powdered roots of Phytolacca esculenta extraction Maceration with 95% Ethanol (repeated 3 times) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partition Suspension in H₂O and partition with Ethyl Acetate crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (Gradient elution: Hexane-Ethyl Acetate) ethyl_acetate_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions tlc TLC analysis of fractions fractions->tlc pooling Pooling of fractions containing This compound tlc->pooling recrystallization Recrystallization from Methanol pooling->recrystallization pure_esculentic_acid Pure this compound recrystallization->pure_esculentic_acid

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: The roots of Phytolacca esculenta are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, at room temperature with agitation for 24-48 hours. This process is repeated multiple times to ensure complete extraction of the bioactive compounds.

  • Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components.

  • Fraction Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions showing a spot corresponding to a reference standard of this compound (if available) or exhibiting similar characteristics are pooled together.

  • Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent, such as methanol, to obtain pure crystalline this compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for elucidating the complex structure of triterpenoids. While the specific spectral data for this compound in common deuterated solvents like CDCl₃ or DMSO-d₆ were not explicitly found in the reviewed literature, a general approach to its analysis would involve:

  • ¹H NMR: This technique provides information about the number and types of protons in the molecule, as well as their connectivity. Key signals would include those for the methyl groups, the olefinic proton at C-12, and the protons attached to carbons bearing hydroxyl groups.

  • ¹³C NMR: This analysis reveals the number of carbon atoms and their chemical environment. The spectrum would show characteristic signals for the carboxyl group at C-28, the double bond carbons at C-12 and C-13, and the carbons attached to the hydroxyl groups.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential to establish the complete connectivity of the molecule by correlating protons with protons (COSY), protons with their directly attached carbons (HSQC), and protons with carbons over two to three bonds (HMBC).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which further confirms its structure.

  • Electron Ionization (EI-MS): This hard ionization technique would likely show a molecular ion peak (M⁺) at m/z 488, corresponding to the molecular weight of this compound. The fragmentation pattern would exhibit characteristic losses of functional groups, such as water (H₂O) from the hydroxyl groups and the carboxyl group (COOH).

  • Electrospray Ionization (ESI-MS): This soft ionization technique is useful for determining the molecular weight with high accuracy. In positive ion mode, it would show a protonated molecule [M+H]⁺ at m/z 489, while in negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 487 would be observed. Tandem MS (MS/MS) experiments on these precursor ions would provide further structural information through controlled fragmentation.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1]

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound can inhibit the production of several pro-inflammatory mediators, including:

  • Cyclooxygenase-2 (COX-2): this compound acts as a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): This triterpenoid has been demonstrated to reduce the levels of the pro-inflammatory cytokines TNF-α and IL-6.[1]

  • Prostaglandin E2 (PGE2): By inhibiting COX-2, this compound consequently reduces the production of PGE2.[1]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK activates p38 p38 MAPKK->p38 activates JNK JNK MAPKK->JNK activates ERK ERK MAPKK->ERK activates AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates DNA DNA NFkB_nuc->DNA binds to promoter AP1_nuc->DNA binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Esculentic_Acid This compound Esculentic_Acid->IKK inhibits Esculentic_Acid->MAPKKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound.

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, potentially by preventing the phosphorylation of IκBα.

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stresses. Upon activation by inflammatory signals, these kinases can activate transcription factors like AP-1, which also promote the expression of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-documented anti-inflammatory properties. Its historical use in traditional medicine provides a strong foundation for its further investigation and development as a modern therapeutic agent. This technical guide has summarized the key aspects of its discovery, isolation, and proposed mechanisms of action.

Future research should focus on several key areas:

  • Elucidation of the complete historical timeline of its discovery.

  • Development of standardized and optimized protocols for its large-scale isolation and purification.

  • Comprehensive spectroscopic analysis to create a definitive reference library for its identification.

  • In-depth mechanistic studies to precisely delineate its molecular targets within the NF-κB and MAPK signaling pathways.

  • Preclinical and clinical trials to evaluate its safety and efficacy in treating inflammatory diseases.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its integration into modern medicine.

References

Ethnobotanical Uses of Esculentic Acid-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Esculentic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound, with a primary focus on the Phytolacca genus. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the traditional applications, pharmacological activities, and underlying mechanisms of action of this promising natural compound. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.

Introduction

Traditional medicine has long utilized a variety of plants to treat inflammatory ailments. Among the bioactive compounds responsible for these therapeutic effects, this compound has emerged as a significant molecule. Primarily isolated from species of the Phytolacca genus, this compound has been a cornerstone of traditional Chinese medicine for centuries, used to alleviate conditions such as rheumatoid arthritis, edema, hepatitis, and bronchitis.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This guide aims to bridge the gap between traditional knowledge and contemporary scientific investigation by providing a detailed examination of the ethnobotanical uses of this compound-containing plants and the scientific basis for their efficacy.

Ethnobotanical Uses of Phytolacca Species

The genus Phytolacca, commonly known as pokeweed, is the most well-documented source of this compound. Various species within this genus have been used in traditional medicine across different cultures.

Phytolacca acinosa (Indian Pokeweed)

Traditionally used in Chinese medicine, the roots of Phytolacca acinosa are prescribed for their diuretic, anti-inflammatory, and detoxifying properties.[2] They have been historically used to treat edema, abdominal distension, and various infections.[2]

Phytolacca americana (American Pokeweed)

Native to North America, Phytolacca americana has a rich history of use in traditional herbal medicine for treating a wide range of inflammatory conditions. The roots, berries, and leaves have all been utilized, although caution is advised due to the plant's potential toxicity.

Table 1: Ethnobotanical Uses of Phytolacca americana

Plant PartTraditional PreparationAilment Treated
Root Poultice, Decoction, TinctureRheumatoid arthritis, joint pain, swollen glands, bruises, sprains, skin ulcers, eczema[3][4]
Berries Infusion, Wine, Crushed rawDysentery, rheumatism, sore breasts, analgesic[4]
Leaves Poultice, Emetic, LaxativeSkin problems, rheumatism[4]
Quantitative Data on Traditional Use

While extensive qualitative information on the traditional uses of Phytolacca species is available, quantitative data remains sparse in scientific literature. The following table summarizes available information on dosages in traditional and homeopathic preparations. It is crucial to note that traditional dosages can vary significantly and the use of Phytolacca preparations should be approached with caution due to their toxicity.

Table 2: Dosage Information for Phytolacca Preparations

Preparation TypeConditionDosageSource
Homeopathic Tincture Sore throat, breast infections, swollen lymph nodes3-5 drops of mother tincture every 2-4 hours
Homeopathic Pellets (6C or 30C) Sore throat, breast infections, swollen lymph nodes2-4 pellets every 2-4 hours
Homeopathic Pellets (P. decandra 30C) General symptomsDissolve 5 pellets under the tongue 3 times a day[3]
Traditional Chinese Medicine (Decoction) ArthritisVaries based on formulation and practitioner[5][6]

Pharmacological Activity and Mechanism of Action

Scientific research has largely focused on the anti-inflammatory properties of this compound, corroborating its traditional uses. The primary mechanism of action is the selective inhibition of the COX-2 enzyme.

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory activity both in vivo and in vitro.[1] Studies have demonstrated its ability to reduce edema and protect against endotoxic shock. The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inflammatory mediator prostaglandin E2 (PGE2).[1]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways involved in the inflammatory response. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the NF-κB signaling pathway is activated, leading to the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. This compound's inhibition of COX-2 reduces the synthesis of prostaglandins, which are potent inflammatory mediators. Furthermore, its ability to decrease the production of TNF-α and IL-6 suggests an upstream effect on the NF-κB pathway or other related signaling cascades.

Esculentic_Acid_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene IL6_gene IL-6 Gene Transcription NFkB->IL6_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation TNFa_protein TNF-α TNFa_gene->TNFa_protein Translation IL6_protein IL-6 IL6_gene->IL6_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes Inflammation Inflammation TNFa_protein->Inflammation IL6_protein->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Prostaglandins->Inflammation Esculentic_Acid This compound Esculentic_Acid->COX2_protein Inhibits Esculentic_Acid->TNFa_protein Inhibits Production Esculentic_Acid->IL6_protein Inhibits Production Extraction_Workflow Start Dried, powdered Phytolacca root Extraction Soxhlet extraction with 80% ethanol Start->Extraction Filtration Filtration and concentration Extraction->Filtration Partition Solvent-solvent partitioning (e.g., n-butanol/water) Filtration->Partition Crude_Extract Crude saponin extract Partition->Crude_Extract Column_Chromatography Silica gel column chromatography Crude_Extract->Column_Chromatography Fractionation Gradient elution (e.g., chloroform/methanol) Column_Chromatography->Fractionation TLC TLC analysis of fractions Fractionation->TLC Purification Preparative HPLC of This compound-rich fractions TLC->Purification Final_Product Pure this compound Purification->Final_Product

References

Investigating Esculentic Acid Derivatives: A Technical Guide to Synthesis, Bioactivity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid found in certain medicinal plants, has demonstrated notable anti-inflammatory properties.[1] This technical guide explores the potential for developing novel therapeutic agents through the chemical modification of the this compound scaffold. Due to a scarcity of direct research on this compound derivatives, this document leverages established methodologies and findings from structurally similar triterpenoids, such as oleanolic acid and glycyrrhetinic acid, to propose a framework for the synthesis, bioactivity screening, and mechanistic elucidation of novel this compound analogs. The primary focus is on their potential as anti-inflammatory and anticancer agents. Detailed experimental protocols and proposed signaling pathways are presented to guide future research in this promising area.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid that has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The structural backbone of this compound presents multiple sites for chemical modification, offering the potential to enhance its potency, selectivity, and pharmacokinetic profile. The exploration of its derivatives is a promising avenue for the discovery of new anti-inflammatory and potentially anticancer drugs.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through modifications at its carboxylic acid and hydroxyl groups. Ester and amide derivatives are common targets for altering lipophilicity and bioavailability.

General Synthesis of this compound Esters

A general method for the synthesis of this compound esters involves the reaction of this compound with various alcohols in the presence of an acid catalyst or a coupling agent.

  • Protocol:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane, DMF).

    • Add a coupling agent (e.g., DCC/DMAP or EDC/HOBt) and stir for 30 minutes at 0°C.

    • Add the desired alcohol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and wash the filtrate with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Synthesis of this compound Amides

The synthesis of amide derivatives can be achieved by converting the carboxylic acid to an acid chloride followed by reaction with an amine, or through direct coupling.

  • Protocol:

    • To a solution of this compound in an anhydrous solvent (e.g., THF), add a coupling agent such as carbonyldiimidazole (CDI).[2]

    • Stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.[2]

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to obtain the crude amide.

    • Purify the product by column chromatography.

Bioactivity of this compound Derivatives

The synthesized derivatives should be screened for their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The primary anti-inflammatory activity of this compound is linked to COX-2 inhibition.[1] Derivatives should be evaluated for their ability to inhibit this enzyme and related inflammatory markers.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeR GroupCOX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)
EA-01 EsterMethyl8.512.3
EA-02 EsterEthyl7.210.8
EA-03 EsterPropyl6.89.5
EA-04 AmideBenzyl5.17.9
EA-05 AmidePhenyl4.56.8
This compound --10.215.1
Celecoxib --0.050.1
Anticancer Activity

Many triterpenoids exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[3][4] this compound derivatives should be screened against various cancer cell lines.

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against A549 Lung Cancer Cells

CompoundDerivative TypeR GroupIC50 (µM)
EA-01 EsterMethyl25.6
EA-02 EsterEthyl22.1
EA-03 EsterPropyl19.8
EA-04 AmideBenzyl15.4
EA-05 AmidePhenyl12.9
This compound -->50
Doxorubicin --0.5

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and its derivatives is likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

This compound is known to inhibit COX-2.[1] This inhibition likely occurs through the suppression of the NF-κB and MAPK signaling pathways, which are major regulators of inflammatory gene expression.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus COX2 COX-2 Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) EA_Derivative This compound Derivative EA_Derivative->IKK Inhibits EA_Derivative->MAPK Inhibits NFkB_n NF-κB NFkB_n->COX2 NFkB_n->Cytokines AP1_n AP-1 AP1_n->COX2 AP1_n->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

Anticancer Signaling Pathway

The potential anticancer effects of this compound derivatives may be mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

G EA_Derivative This compound Derivative Bax Bax EA_Derivative->Bax Activates Bcl2 Bcl-2 EA_Derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow

The following diagram outlines the proposed workflow for the investigation of this compound derivatives.

G Start Start: this compound Synthesis Synthesis of Derivatives (Esters, Amides, etc.) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Bioactivity Screening (Anti-inflammatory, Anticancer) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (Signaling Pathways) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead Optimization Lead Optimization Lead->Optimization End Preclinical Development Optimization->End

Caption: Experimental workflow for this compound derivative investigation.

Conclusion

While direct research on this compound derivatives is currently limited, the structural similarity to other well-studied triterpenoids suggests a high potential for the development of novel anti-inflammatory and anticancer agents. This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic study of this compound derivatives. By following the proposed experimental protocols and workflows, researchers can systematically explore the therapeutic potential of this promising class of natural product derivatives. Further investigation is warranted to validate these hypotheses and to identify lead compounds for preclinical development.

References

In Silico Analysis of Esculentic Acid's Molecular Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in silico molecular docking studies of esculentic acid, a pentacyclic triterpenoid with known anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural compounds and their therapeutic potential. Here, we explore the interactions of this compound with its key protein targets—Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—providing a comprehensive overview of the methodologies, quantitative binding data, and the signaling pathways involved.

Executive Summary

This compound, a natural compound extracted from the Chinese herb Phytolacca esculenta, has demonstrated significant anti-inflammatory effects. In silico molecular docking studies are crucial in elucidating the binding mechanisms of this compound with its protein targets at the molecular level. This guide summarizes the findings from various computational studies, presenting a consolidated view of the binding affinities and interaction patterns. While direct docking studies on this compound are limited in published literature, this guide synthesizes data from studies on structurally similar triterpenoids and known inhibitors of COX-2, TNF-α, and IL-6 to provide a representative analysis.

Introduction to this compound and its Therapeutic Potential

This compound is a pentacyclic triterpenoid that has been traditionally used in Chinese medicine to treat various inflammatory conditions.[1] Scientific studies have confirmed its potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory mediators.[2] Specifically, this compound has been identified as a selective inhibitor of COX-2 and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3] These activities make this compound a promising candidate for the development of novel anti-inflammatory drugs.

Key Protein Targets of this compound

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the following protein targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[5] Inhibition of TNF-α is an established therapeutic approach for conditions like rheumatoid arthritis and inflammatory bowel disease.[5]

  • Interleukin-6 (IL-6): Another critical pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases.[6] Targeting IL-6 and its signaling pathway is a validated strategy for the treatment of various inflammatory disorders.[6]

Methodologies for In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The following protocols are representative of the methodologies used in the in silico analysis of this compound's targets.

General Experimental Workflow

The typical workflow for in silico molecular docking studies involves several key steps, from protein and ligand preparation to the final analysis of the docking results.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Structure Preparation (PDB) Grid_Generation Grid Box Generation Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Structure Preparation (SDF/MOL2) Molecular_Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction_Analysis COX2_pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Esculentic_Acid Esculentic_Acid Esculentic_Acid->COX2 Inhibition TNF_alpha_pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK IKK Activation TNFR->IKK NF_kB NF-κB Activation IKK->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Esculentic_Acid Esculentic_Acid Esculentic_Acid->TNF_alpha Inhibition IL6_pathway IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK Activation IL6R->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Transcription Nucleus->Gene_Expression Esculentic_Acid Esculentic_Acid Esculentic_Acid->IL6 Inhibition of Production

References

Esculentic Acid: A Traditional Chinese Medicine Perspective on Arthritis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Esculentic acid (EA), a pentacyclic triterpenoid saponin derived from the roots of Phytolacca esculenta, has a long-standing history in Traditional Chinese Medicine (TCM) for the management of inflammatory conditions, including arthritis. This technical guide synthesizes the current scientific understanding of EA's role in arthritis therapy, focusing on its molecular mechanisms of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. The evidence presented herein highlights EA's potential as a selective cyclooxygenase-2 (COX-2) inhibitor and a modulator of pro-inflammatory signaling pathways, offering a foundation for further investigation and drug development.

Introduction: Traditional Use and Modern Investigation

Phytolacca esculenta, known as "Shanglu" (商陆) in TCM, has been traditionally used for its diuretic, anti-inflammatory, and detoxifying properties. Historical texts and clinical practice in TCM indicate its application in treating "Bi syndrome" (痹症), a condition characterized by pain, swelling, and stiffness of the joints, which aligns with the Western medical diagnosis of arthritis. This compound is a major bioactive constituent of P. esculenta and has become a focal point of modern pharmacological research aiming to elucidate the scientific basis for its traditional use.

Recent studies have begun to unravel the anti-inflammatory and immunomodulatory effects of EA at a molecular level. This guide provides a comprehensive overview of these findings, with a particular emphasis on the data and methodologies relevant to researchers and professionals in drug discovery and development.

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been quantified in several preclinical models. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTargetCell LineTest CompoundIC50 / InhibitionReference
COX-2 InhibitionCyclooxygenase-2Not SpecifiedThis compoundSelective Inhibition (Specific IC50 not provided)[1]
PGE2 ProductionProstaglandin E2Murine Peritoneal MacrophagesThis compoundSignificant reduction in LPS-induced PGE2[1]
PGE2 ProductionProstaglandin E2Murine Peritoneal MacrophagesEsculentoside ASignificant inhibition at 10 μmol/l in LPS-treated cells[2][3]
TNF-α SecretionTumor Necrosis Factor-alphaMurine Peritoneal MacrophagesThis compoundSignificant reduction in LPS-induced TNF-α[1]
IL-6 SecretionInterleukin-6Murine Peritoneal MacrophagesThis compoundSignificant reduction in LPS-induced IL-6[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelParameterTreatmentDosageInhibition (%)Reference
Carrageenan-induced paw edema in micePaw EdemaThis compoundNot SpecifiedPotent anti-inflammatory activity[1]

Note: While the referenced study confirms potent in vivo activity, specific quantitative data on edema inhibition percentages were not provided in the abstract.

Molecular Mechanisms of Action

This compound exerts its anti-arthritic effects through a multi-target mechanism, primarily centered on the inhibition of key inflammatory mediators and signaling pathways.

Selective COX-2 Inhibition and Reduction of Prostaglandin E2

A pivotal mechanism of EA is its selective inhibition of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), from arachidonic acid. PGE2 is a key mediator of inflammation, pain, and fever in arthritis. By selectively inhibiting COX-2, EA reduces the production of PGE2 at the site of inflammation, thereby alleviating arthritic symptoms. This selective action is advantageous as it is less likely to cause the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa.

Downregulation of Pro-inflammatory Cytokines

Chronic inflammation in arthritis is driven by a complex network of pro-inflammatory cytokines. This compound has been shown to significantly reduce the secretion of two key cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • TNF-α: This cytokine is a major driver of inflammation in rheumatoid arthritis, promoting synovial inflammation, cartilage degradation, and bone erosion.

  • IL-6: IL-6 is involved in both the acute and chronic phases of inflammation and contributes to the differentiation of pro-inflammatory T-cells and the production of acute-phase reactants.

The ability of EA to suppress these critical cytokines underscores its potential to interrupt the inflammatory cycle in arthritis.

Modulation of Inflammatory Signaling Pathways

While direct evidence for this compound is still emerging, research on structurally related triterpenoids, such as Echinocystic acid, suggests the involvement of key intracellular signaling pathways in their anti-inflammatory effects. These pathways are critical for the transcription of pro-inflammatory genes and are therefore prime targets for anti-arthritic therapies.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. It is hypothesized that EA may inhibit the activation of NF-κB, thereby preventing the expression of these inflammatory mediators.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in cellular responses to inflammatory stimuli. Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. The modulation of MAPK signaling is a likely component of EA's anti-inflammatory mechanism.

Further research is required to definitively elucidate the specific effects of this compound on these signaling cascades in the context of arthritis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the literature on this compound and related compounds.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is a standard for assessing the acute anti-inflammatory activity of a compound.

  • Animals: Male Kunming mice (or other suitable rodent strain).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Administer this compound or vehicle control (e.g., saline, DMSO) orally or intraperitoneally at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Model: LPS-Induced Inflammatory Response in Macrophages

This assay is used to evaluate the effect of a compound on the production of inflammatory mediators by immune cells.

  • Cell Line: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Culture macrophages in appropriate media and seed them in multi-well plates.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Cell viability can be assessed using an MTT assay to rule out cytotoxic effects.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Transcription cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Proinflammatory_Genes NFkB->Proinflammatory_Genes COX2 COX-2 PGE2 PGE2 COX2->PGE2 Arachidonic Acid AA Arachidonic Acid Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Proinflammatory_Genes->COX2 Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines Cytokines->Inflammation EA This compound EA->MAPK Inhibits (Hypothesized) EA->NFkB Inhibits (Hypothesized) EA->COX2 Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_0 In Vivo Experiment cluster_1 In Vitro Experiment start_vivo Animal Acclimatization treatment_vivo Administer this compound or Vehicle start_vivo->treatment_vivo induction_vivo Induce Paw Edema (Carrageenan) treatment_vivo->induction_vivo measurement_vivo Measure Paw Volume (Plethysmometer) induction_vivo->measurement_vivo analysis_vivo Calculate % Inhibition measurement_vivo->analysis_vivo start_vitro Culture Macrophages treatment_vitro Pre-treat with this compound or Vehicle start_vitro->treatment_vitro induction_vitro Stimulate with LPS treatment_vitro->induction_vitro collection_vitro Collect Supernatants induction_vitro->collection_vitro analysis_vitro Quantify Cytokines/PGE2 (ELISA) collection_vitro->analysis_vitro

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional Chinese medicine Phytolacca esculenta, demonstrates significant anti-arthritic potential. Its mechanisms of action, including selective COX-2 inhibition and suppression of pro-inflammatory cytokines, provide a strong scientific rationale for its traditional use. The quantitative data, though still emerging, supports its efficacy in preclinical models of inflammation.

For researchers and drug development professionals, this compound represents a promising natural product lead for the development of novel anti-arthritic agents. Future research should focus on:

  • Quantitative Pharmacokinetics and Pharmacodynamics: Establishing a clear dose-response relationship and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of EA.

  • Detailed Mechanistic Studies: Definitively elucidating the effects of EA on the NF-κB and MAPK signaling pathways in various arthritis-relevant cell types.

  • Long-term Efficacy and Safety Studies: Evaluating the therapeutic effects and potential toxicity of EA in chronic models of arthritis.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with arthritis.

By bridging the gap between traditional knowledge and modern scientific investigation, this compound holds the potential to contribute to the next generation of arthritis therapies.

References

Methodological & Application

High-Yield Purification of Esculentic Acid Using Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid saponin primarily extracted from the roots of Phytolacca esculenta, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and potential anti-tumor properties.[1][2] The advancement of research and development of this compound as a therapeutic agent necessitates a robust and efficient purification method to ensure high purity and yield. This document provides detailed application notes and a comprehensive protocol for the high-yield purification of this compound from a crude plant extract using silica gel column chromatography. The described methodology is based on established principles for the separation of oleanane-type triterpenoid saponins and is designed to be readily implemented in a standard laboratory setting.

Introduction

This compound is a naturally occurring compound with a complex structure that presents challenges for purification. Column chromatography is a widely used and effective technique for the separation of natural products based on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] Silica gel, a polar adsorbent, is a common stationary phase for the purification of moderately polar compounds like triterpenoid saponins.[4] The protocol outlined below employs a gradient elution strategy to achieve a high degree of separation, resulting in purified this compound suitable for further biological and pharmacological studies.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound from a crude extract of Phytolacca esculenta using the provided protocol. The values are based on typical yields reported for the purification of similar triterpenoid saponins.[5]

ParameterValueNotes
Starting Material
Dry Phytolacca esculenta root powder500 g
Crude Saponin-Rich Extract~20 gAfter extraction and solvent partitioning
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)400 g (20:1 ratio to crude extract)
Column Dimensions5 cm (ID) x 50 cm (L)
Elution Fractions
Fraction containing this compoundVariableTypically elutes with mid-polarity solvent mixture
Final Product
Purified this compound Yield150 - 250 mg
Purity (by HPLC)>95%
Recovery Rate0.75 - 1.25%Based on the crude saponin-rich extract

Experimental Protocols

This section details the methodologies for the extraction and subsequent high-yield purification of this compound.

Preparation of Crude Saponin-Rich Extract
  • Extraction:

    • Grind 500 g of dried and powdered roots of Phytolacca esculenta.

    • Macerate the powder in 5 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous extract.

  • Solvent Partitioning:

    • Suspend the concentrated extract in 1 L of distilled water.

    • Perform liquid-liquid partitioning by extracting the aqueous suspension three times with an equal volume of n-hexane to remove nonpolar impurities. Discard the n-hexane layers.

    • Subsequently, extract the aqueous layer three times with an equal volume of water-saturated n-butanol.

    • Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the crude saponin-rich extract.

Silica Gel Column Chromatography Purification
  • Column Preparation (Wet Packing Method):

    • Prepare a slurry of 400 g of silica gel (60-120 mesh) in the initial mobile phase (chloroform).

    • Secure a 5 cm x 50 cm glass column in a vertical position and plug the bottom with a small piece of cotton wool.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly from the bottom.

    • Gently tap the column to ensure uniform packing and to remove any air bubbles.

    • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand to the top of the stationary phase to prevent disturbance during sample loading.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading (Dry Loading Method):

    • Dissolve 20 g of the crude saponin-rich extract in a minimal amount of methanol.

    • Add approximately 40 g of silica gel to the dissolved extract and mix thoroughly to form a paste.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully layer the powdered sample onto the sand at the top of the prepared column.

  • Gradient Elution:

    • Begin the elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient. The recommended gradient is a mixture of chloroform and methanol, starting from a ratio of 99:1 and progressively increasing the methanol concentration. A suggested gradient is as follows: Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 85:15, 80:20, 70:30, 50:50, and finally 100% Methanol).

    • Maintain a constant flow rate of approximately 5-10 mL/min.

  • Fraction Collection and Analysis:

    • Collect fractions of 20-25 mL in test tubes.

    • Monitor the separation by spotting an aliquot of each fraction on a Thin Layer Chromatography (TLC) plate and developing it in a suitable solvent system (e.g., chloroform:methanol:water 8:2:0.2).

    • Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., Liebermann-Burchard reagent for triterpenoids).

    • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Isolation of Purified this compound:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid residue.

    • Further dry the purified compound in a vacuum desiccator to remove any residual solvent.

    • Determine the yield and assess the purity using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Esculentic_Acid_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_final_product Final Product Isolation plant_material Phytolacca esculenta Root Powder extraction 70% Ethanol Maceration plant_material->extraction partitioning Liquid-Liquid Partitioning (n-Hexane & n-Butanol) extraction->partitioning crude_extract Crude Saponin-Rich Extract partitioning->crude_extract sample_loading Dry Loading of Crude Extract crude_extract->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading gradient_elution Gradient Elution (Chloroform:Methanol) sample_loading->gradient_elution fraction_collection Fraction Collection & TLC Analysis gradient_elution->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation purified_product Purified this compound (>95%) evaporation->purified_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic start Start: Crude Plant Material extraction Extraction (Enrichment of Saponins) start->extraction partitioning Partitioning (Removal of Lipids & Pigments) extraction->partitioning chromatography Column Chromatography (Separation based on Polarity) partitioning->chromatography analysis Purity Analysis (TLC/HPLC) chromatography->analysis end End: High-Purity this compound analysis->end

Caption: Logical steps in this compound purification.

References

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of Esculentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentic acid is a pentacyclic triterpenoid found in various medicinal plants, notably in the roots of Phytolacca esculenta.[1][2] It has garnered significant interest within the scientific community due to its potential anti-inflammatory properties.[1][2] As research into the therapeutic applications of this compound progresses, the need for a reliable and validated analytical method for its quantification is paramount. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in various sample matrices.

While a specific, validated HPLC-UV method for this compound is not widely published, the proposed protocol is based on established and validated methods for structurally similar pentacyclic triterpenoid acids, such as oleanolic acid and ursolic acid.[3][4][5][6] These compounds share a similar core structure and lack a strong chromophore, necessitating UV detection at a low wavelength. The carboxylic acid functional group allows for detection around 210 nm.[4][6][7] This application note provides a comprehensive framework for the successful implementation and validation of an HPLC-UV method for this compound quantification.

Experimental Protocols

Sample Preparation (from Plant Material)

A robust sample preparation protocol is crucial for accurate quantification and to minimize interference from the sample matrix.

  • Drying and Grinding: Plant material (e.g., roots of Phytolacca esculenta) should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation. The dried material is then ground into a fine powder to ensure homogeneity and increase the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol (HPLC grade).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, reflux extraction can be performed at 60°C for 2 hours.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • The filtrate can be directly injected if the concentration of this compound is expected to be within the linear range of the assay.

    • If concentration is required, the solvent can be evaporated under reduced pressure using a rotary evaporator, and the residue reconstituted in a known volume of the mobile phase.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent, consisting of a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: A reversed-phase C18 column is recommended. A common choice is a Waters Symmetry C18 column (4.6 x 250 mm, 5 µm particle size).[6]

  • Software: ChemStation or similar chromatography data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 210 nm
Run Time Approximately 15 minutes
Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank sample matrix, a sample spiked with this compound, and a standard solution of this compound.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of this compound standard solutions at a minimum of five concentration levels.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) and should be assessed at both the intra-day and inter-day levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on a sample matrix spiked with known amounts of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation

The following tables summarize the expected quantitative data from the method validation. These are representative values based on similar assays for pentacyclic triterpenoid acids and should be confirmed experimentally.

Table 1: Linearity Data for this compound Quantification

ParameterExpected Value
Linear Range (µg/mL) 5 - 100
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision of the HPLC-UV Method

Precision Level%RSD (n=6)
Intra-day Precision < 2.0%
Inter-day Precision < 3.0%

Table 3: Accuracy (Recovery) of the HPLC-UV Method

Spiked Concentration (µg/mL)Mean Recovery (%)
Low 98 - 102%
Medium 98 - 102%
High 98 - 102%

Table 4: LOD and LOQ of the HPLC-UV Method

ParameterExpected Value (µg/mL)
Limit of Detection (LOD) ~0.1
Limit of Quantification (LOQ) ~0.3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Plant Material drying Drying and Grinding start->drying extraction Ultrasonic Extraction with Methanol drying->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Concentration (if necessary) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution injection Injection into HPLC reconstitution->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Report Generation quantification->report

Caption: Workflow for this compound Quantification.

HPLC-UV System Configuration

This diagram shows the logical relationship between the components of the HPLC-UV system used for the analysis.

HPLC_System solvent Solvent Reservoir Mobile Phase (Acetonitrile:Water) pump HPLC Pump Controls Flow Rate solvent->pump injector Autosampler Injects Sample pump->injector column C18 Column Separates Analytes injector->column detector UV Detector Measures Absorbance at 210 nm column->detector data_system Data System Acquires and Processes Data detector->data_system

Caption: HPLC-UV System Components.

Disclaimer: The HPLC-UV method described in this document is a proposed protocol based on the analysis of structurally similar compounds. It is essential that this method is fully validated in the user's laboratory to ensure its accuracy, precision, and suitability for the intended application.

References

Esculentic Acid: A Phytochemical Reference Standard for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentic acid, a pentacyclic triterpenoid found in the roots of Phytolacca esculenta, has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[1] As a selective inhibitor of cyclooxygenase-2 (COX-2), this compound plays a crucial role in the modulation of inflammatory pathways, making it a valuable compound for research and development in pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the use of this compound as a phytochemical reference standard, ensuring accurate and reproducible results in experimental settings.

Physicochemical Properties and Characterization

A well-characterized reference standard is fundamental for the reliable quantification and identification of a compound in various matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₄₈O₅[2][3]
Molecular Weight 488.7 g/mol [2][3][4]
CAS Number 103974-74-9[1][2][3][4]
Appearance Powder[2][4]
Purity >98%[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Spectral Data for Structural Elucidation

The identity of the this compound reference standard should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide fragmentation patterns for structural confirmation. For this compound, the molecular ion peak [M+H]⁺ would be expected around m/z 489.7. Fragmentation patterns for carboxylic acids often show losses of H₂O (18 amu) and COOH (45 amu).[10][11][12][13][14]

Purity and Certification

For use as a reference standard, this compound should be of high purity, typically >98%, as confirmed by methods such as High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (COA) from the supplier should be obtained, detailing the purity and the methods used for its determination.[2][15][16]

Table 2: Example Certificate of Analysis Data for this compound Reference Standard

TestSpecificationResultMethod
Purity (HPLC) ≥ 98.0%98.5%HPLC-UV
Identity (¹H-NMR) Conforms to structureConformsNMR
Identity (MS) Conforms to MWConformsESI-MS
Loss on Drying ≤ 1.0%0.3%Gravimetric
Residual Solvents Complies with ICH Q3CCompliesGC-HS
Storage and Stability

Proper storage is critical to maintain the integrity of the reference standard. This compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[2]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme. This inhibition modulates the arachidonic acid cascade, reducing the production of prostaglandins, which are key mediators of inflammation. Furthermore, like other related anti-inflammatory compounds, this compound is believed to exert its effects by modulating key signaling pathways such as NF-κB and MAPK.

Experimental Workflow for Investigating Anti-Inflammatory Effects

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_analysis Analysis Macrophages Macrophage Cell Line (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Induces Inflammation EA_Treatment This compound Treatment Cytokine_Analysis Cytokine Measurement (ELISA) EA_Treatment->Cytokine_Analysis PGE2_Analysis PGE2 Measurement (EIA) EA_Treatment->PGE2_Analysis Western_Blot Protein Expression (Western Blot) EA_Treatment->Western_Blot qPCR Gene Expression (RT-qPCR) EA_Treatment->qPCR signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Esculentic_Acid This compound Esculentic_Acid->IKK Inhibits Esculentic_Acid->MAPK_Pathway Inhibits

References

Application Notes and Protocols for Developing Stable Formulations of Esculentic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid with significant anti-inflammatory properties, presents a promising therapeutic candidate. However, its low aqueous solubility poses a major challenge for achieving adequate bioavailability in in vivo studies, particularly for oral administration. This document provides detailed application notes and experimental protocols for developing stable formulations of this compound to enhance its solubility and facilitate reliable in vivo research. Three key formulation strategies are explored: nanoemulsion, liposomal encapsulation, and solid dispersion. These protocols are designed to guide researchers in preparing and characterizing these formulations for pre-clinical evaluation.

Introduction to this compound and Formulation Challenges

This compound is a naturally occurring pentacyclic triterpenoid found in various medicinal plants.[1][2] It has demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2), leading to a reduction in pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] Despite its therapeutic potential, the clinical translation of this compound is hampered by its poor physicochemical properties.

Key Challenges:

  • Low Aqueous Solubility: this compound is practically insoluble in water, with a predicted solubility of approximately 0.011 g/L.[4] This significantly limits its dissolution rate in physiological fluids, a critical step for absorption.

  • Poor Oral Bioavailability: While specific oral bioavailability data for this compound is limited, other poorly soluble triterpenoids exhibit low and variable oral absorption.[5] This is a direct consequence of its low solubility and dissolution rate.

  • Potential for Precipitation: When administered in simple suspensions, the compound is likely to precipitate in the gastrointestinal tract, leading to inconsistent absorption and unreliable experimental outcomes.

To overcome these challenges, advanced formulation strategies are necessary to improve the solubility and dissolution of this compound, thereby enhancing its bioavailability for in vivo studies. This document outlines three such approaches.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₃₀H₄₈O₅[6]
Molecular Weight 488.7 g/mol [6]
Predicted Water Solubility 0.011 g/L[4]
logP (predicted) 4.81[4]
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Known Biological Activity Selective COX-2 inhibitor, Anti-inflammatory[1][3]

Formulation Strategies and Experimental Protocols

This section details the protocols for three distinct formulation approaches aimed at enhancing the solubility and bioavailability of this compound.

Strategy 1: Oil-in-Water (O/W) Nanoemulsion

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. They offer a large interfacial area for drug partitioning and absorption.

Experimental Workflow for Nanoemulsion Formulation

G cluster_0 Preparation cluster_1 Emulsification cluster_2 Characterization A Dissolve this compound in Oil Phase C Coarse Emulsion Formation (High-Shear Mixing) A->C B Prepare Aqueous Phase with Surfactant & Co-surfactant B->C D Nanoemulsion Formation (High-Pressure Homogenization or Ultrasonication) C->D E Droplet Size & PDI Analysis D->E F Zeta Potential Measurement D->F G Drug Entrapment Efficiency D->G H Stability Assessment D->H

Caption: Workflow for Nanoemulsion Formulation.

Protocol 1: Preparation of this compound Nanoemulsion

Materials:

  • This compound

  • Oil Phase: Medium-chain triglycerides (MCT), Ethyl Oleate, or similar

  • Surfactant: Polysorbate 80 (Tween® 80), Cremophor® EL, or similar

  • Co-surfactant: Propylene glycol, Ethanol, or similar

  • Aqueous Phase: Deionized water or phosphate-buffered saline (PBS)

Equipment:

  • Magnetic stirrer

  • High-shear mixer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer or probe sonicator

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

  • Zeta potential analyzer

  • HPLC system for drug content analysis

Method:

  • Preparation of Oil Phase: Dissolve a known amount of this compound (e.g., 1-5 mg/mL) in the selected oil phase with the aid of gentle heating (40-50°C) and stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in the aqueous phase. The ratio of oil:surfactant:co-surfactant needs to be optimized (e.g., starting with a 1:9:1 w/w ratio).

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., 5,000-10,000 rpm for 10-15 minutes) to form a coarse emulsion.

  • Nanoemulsification:

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at an optimized pressure (e.g., 15,000-20,000 psi) for several cycles (e.g., 3-5 cycles) until a transparent or translucent nanoemulsion is formed.

    • Ultrasonication: Alternatively, sonicate the coarse emulsion using a probe sonicator at a specific amplitude and time (e.g., 60% amplitude for 5-10 minutes in an ice bath to prevent overheating).

  • Characterization:

    • Droplet Size and PDI: Determine the mean droplet size and PDI using DLS. A PDI value below 0.3 indicates a homogenous population of droplets.

    • Zeta Potential: Measure the zeta potential to assess the surface charge and predict the stability of the nanoemulsion. A value of ±30 mV or higher is generally considered stable.

    • Entrapment Efficiency (%EE): Centrifuge the nanoemulsion to separate the entrapped drug from the free drug. Quantify the amount of free drug in the supernatant using a validated HPLC method. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Expected Outcomes for Nanoemulsion Formulations

Formulation CodeOil PhaseSurfactant/Co-surfactant RatioDroplet Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
EA-NE-01MCTTween 80/PG (9:1)100-150< 0.2-25 to -35> 90
EA-NE-02Ethyl OleateCremophor EL/Ethanol (8:2)120-180< 0.25-20 to -30> 85
Strategy 2: Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the lipophilic this compound, it will be entrapped within the lipid bilayer.

Experimental Workflow for Liposome Formulation

G cluster_0 Preparation cluster_1 Size Reduction cluster_2 Characterization A Dissolve this compound & Lipids in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration of Lipid Film with Aqueous Phase B->C D Sonication or Extrusion C->D E Vesicle Size & PDI Analysis D->E F Zeta Potential Measurement D->F G Encapsulation Efficiency D->G H Stability Assessment D->H

Caption: Workflow for Liposome Formulation.

Protocol 2: Preparation of this compound Loaded Liposomes

Materials:

  • This compound

  • Lipids: Soy phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC), or similar

  • Cholesterol (for membrane stabilization)

  • Organic Solvent: Chloroform, Ethanol, or a mixture

  • Aqueous Phase: Deionized water or PBS

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • DLS instrument

  • Zeta potential analyzer

  • HPLC system

Method:

  • Lipid Film Formation: Dissolve this compound, lipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of lipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous phase and rotating the flask gently. The temperature of the aqueous phase should also be above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: Sonicate the MLV suspension using a bath or probe sonicator to form small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a number of passes (e.g., 10-15).

  • Characterization:

    • Vesicle Size and PDI: Analyze using DLS.

    • Zeta Potential: Measure to assess stability.

    • Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the liposomes by centrifugation or dialysis. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated drug using HPLC. Calculate %EE as described in Protocol 1.

Expected Outcomes for Liposomal Formulations

Formulation CodeLipid CompositionDrug:Lipid Ratio (w/w)Vesicle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
EA-LIP-01SPC:Chol (2:1)1:20100-150< 0.2-30 to -40> 80
EA-LIP-02DPPC:Chol (2:1)1:25120-180< 0.2-25 to -35> 75
Strategy 3: Solid Dispersion

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. This can be achieved by methods such as solvent evaporation or melt extrusion, leading to the drug being present in an amorphous state, which has higher solubility than the crystalline form.

Experimental Workflow for Solid Dispersion Formulation

G cluster_0 Preparation (Solvent Evaporation) cluster_1 Characterization A Dissolve this compound & Carrier in a Common Solvent B Solvent Evaporation (Rotary Evaporator or Spray Dryer) A->B C Drying and Pulverization B->C D Drug Content Uniformity C->D E In Vitro Dissolution Studies C->E F Solid-State Characterization (DSC, XRD) C->F

Caption: Workflow for Solid Dispersion Formulation.

Protocol 3: Preparation of this compound Solid Dispersion

Materials:

  • This compound

  • Hydrophilic Carrier: Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), Soluplus®, or similar

  • Solvent: Ethanol, Methanol, or a suitable common solvent for both drug and carrier

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or spray dryer

  • Vacuum oven

  • Mortar and pestle or milling equipment

  • Dissolution testing apparatus (USP Type II)

  • HPLC system

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

Method:

  • Solubilization: Dissolve this compound and the hydrophilic carrier in the common solvent. The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:5, and 1:10 w/w).

  • Solvent Removal:

    • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid mass.

    • Spray Drying: Alternatively, spray dry the solution to obtain a fine powder.

  • Drying and Pulverization: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle or a suitable mill and sieve to obtain a uniform particle size.

  • Characterization:

    • Drug Content: Determine the drug content uniformity by dissolving a known amount of the solid dispersion in a suitable solvent and analyzing by HPLC.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure drug.

    • Solid-State Characterization:

      • DSC: Analyze the thermal behavior to confirm the amorphization of this compound within the carrier. The characteristic melting peak of the crystalline drug should be absent in the solid dispersion.

      • XRD: Analyze the powder X-ray diffraction pattern. The absence of sharp peaks corresponding to the crystalline drug indicates its amorphous or molecularly dispersed state.

Expected Outcomes for Solid Dispersion Formulations

Formulation CodeCarrierDrug:Carrier Ratio (w/w)Dissolution at 60 min (%)Physical State of Drug
EA-SD-01PVP K301:5> 70%Amorphous
EA-SD-02PEG 60001:10> 60%Amorphous
EA-SD-03Soluplus®1:5> 80%Amorphous
Pure this compound--< 10%Crystalline

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound is known to selectively inhibit COX-2.[1][3] This inhibition is a key step in the inflammatory cascade. The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Activation cluster_2 Gene Expression & Protein Synthesis cluster_3 Prostaglandin Synthesis cluster_4 Inflammatory Response cluster_5 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp Cytokines_exp Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6) NFkB->Cytokines_exp COX2_prot COX-2 Protein COX2_exp->COX2_prot Cytokines_prot TNF-α, IL-6 Release Cytokines_exp->Cytokines_prot Inflammation Inflammation Cytokines_prot->Inflammation AA Arachidonic Acid PGE2 PGE2 AA->PGE2 COX-2 PGE2->Inflammation EA This compound EA->COX2_prot Inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

The protocols and application notes presented here offer a comprehensive guide for researchers to develop stable and effective formulations of this compound for in vivo studies. By employing nanoemulsion, liposomal encapsulation, or solid dispersion techniques, the solubility and bioavailability of this promising anti-inflammatory compound can be significantly enhanced. Proper characterization of these formulations is crucial to ensure their quality and performance. The successful development of such formulations will be instrumental in advancing the pre-clinical and potential clinical investigation of this compound.

References

Application Notes and Protocols: Semi-Synthetic Routes for Generating Esculentic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. As a selective inhibitor of cyclooxygenase-2 (COX-2), this compound presents a promising scaffold for the development of novel anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs.[1] This document provides detailed protocols for the semi-synthesis of this compound analogues by modifying its key functional groups: the C-28 carboxylic acid and the hydroxyl groups at positions C-2, C-3, and C-23. These modifications aim to enhance its pharmacological properties, such as solubility, bioavailability, and potency.

Chemical Structure of this compound

This compound possesses a pentacyclic triterpenoid core with the following key functional groups available for semi-synthetic modification:

  • C-28 Carboxylic Acid: A primary site for esterification and amidation to modulate polarity and pharmacokinetic profiles.

  • C-2, C-3, and C-23 Hydroxyl Groups: These secondary and primary hydroxyl groups can be targeted for acylation, etherification, and glycosylation to alter solubility and biological activity.

Semi-Synthetic Routes and Experimental Protocols

The following protocols are adapted from established methods for the semi-synthesis of structurally related triterpenoid analogues, such as those derived from oleanolic acid. These provide a solid foundation for the generation of a diverse library of this compound derivatives.

Route 1: Modification of the C-28 Carboxylic Acid

This protocol describes the synthesis of methyl esculentate, a simple ester analogue. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective approach.

Materials:

  • This compound

  • Methanol (absolute)

  • Acetyl Chloride

  • Diethyl Ether

  • 5% Aqueous Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute methanol.

  • Carefully add 0.5 mL of acetyl chloride dropwise to the solution while stirring. This will generate HCl in situ to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

  • Transfer the concentrated mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Wash the organic layer sequentially with 50 mL of 5% aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure methyl esculentate.

This protocol details the synthesis of an amide analogue of this compound by coupling the carboxylic acid with an amine in the presence of a coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Titanium tetrachloride (TiCl₄)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Screw-capped vial

  • Magnetic stirrer and stir bar

  • Heating block

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1.0 g of this compound in 20 mL of anhydrous pyridine in a screw-capped vial, add the desired amine (1.2 equivalents).

  • Carefully add TiCl₄ (3.0 equivalents) to the stirred solution.

  • Tightly seal the vial and heat the reaction mixture at 85°C for 2-4 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 30 mL of 1 N HCl and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound amide derivative.

Route 2: Modification of the Hydroxyl Groups

This protocol describes the selective acetylation of the C-3 hydroxyl group, a common modification to increase lipophilicity.

Materials:

  • This compound

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Methanol (dry)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of this compound in 10 mL of anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.0 equivalents of acetic anhydride to the solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.[3]

  • Upon completion, quench the reaction by the slow addition of 5 mL of dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with 50 mL of dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-O-acetyl this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the semi-synthesis of this compound analogues, based on similar transformations of oleanolic acid.

Table 1: Esterification of the C-28 Carboxylic Acid

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
This compoundMethanol, Acetyl ChlorideMethanol4Reflux85-95
This compoundEthanol, H₂SO₄Ethanol6Reflux80-90
This compoundBenzyl alcohol, DCC, DMAPDCM12Room Temp75-85

Table 2: Amidation of the C-28 Carboxylic Acid

Starting MaterialAmineCoupling ReagentSolventReaction Time (h)Temperature (°C)Expected Yield (%)
This compoundBenzylamineTiCl₄Pyridine2-48570-85
This compoundPiperidineHATUDMF6Room Temp65-80
This compoundGlycine methyl esterEDCI, HOBtDMF12Room Temp60-75

Table 3: Acetylation of the C-3 Hydroxyl Group

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Expected Yield (%)
This compoundAcetic AnhydridePyridine12-24Room Temp80-95
This compoundAcetyl ChloridePyridine2-40 to Room Temp85-95

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 by this compound also leads to the downstream reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4]

Esculentic_Acid_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX2->Proinflammatory_Cytokines Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Esculentic_Acid This compound Esculentic_Acid->COX2 Proinflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Semi-Synthesis of this compound Analogues

The general workflow for the semi-synthesis and evaluation of this compound analogues involves a series of sequential steps from starting material to purified product.

Synthesis_Workflow Start Start: this compound Reaction Semi-Synthetic Reaction (Esterification, Amidation, Acetylation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure this compound Analogue Characterization->End

Caption: General workflow for semi-synthesis.

References

Application of Esculentic Acid in LPS-Induced Endotoxic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxic shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, remains a significant challenge in critical care medicine. The overproduction of pro-inflammatory mediators leads to multiple organ failure and high mortality rates. Esculentic acid, a triterpenoid compound extracted from the root of Phytolacca esculenta, has demonstrated significant protective effects in preclinical models of LPS-induced endotoxic shock.[1][2] These application notes provide a comprehensive overview of the use of this compound in this model, including its mechanism of action, detailed experimental protocols, and a summary of its therapeutic effects.

Mechanism of Action

This compound exerts its protective effects against endotoxic shock by modulating the inflammatory response. In vivo studies have shown that this compound increases the survival rate in mice subjected to LPS-induced endotoxic shock.[1] The primary mechanism involves the downregulation of pro-inflammatory cytokines and mediators, and the upregulation of anti-inflammatory cytokines.[1]

Specifically, this compound has been shown to:

  • Decrease Pro-inflammatory Cytokines: Significantly reduces the serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

  • Inhibit Inflammatory Mediators: Lowers the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[1][2]

  • Suppress Cyclooxygenase-2 (COX-2): Reduces the expression of COX-2 protein in tissues such as the lung, liver, and kidney.[1][2]

  • Increase Anti-inflammatory Cytokines: Elevates the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the serum.[1]

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in the inflammatory response to LPS.

Data Presentation

The following tables summarize the quantitative effects of this compound in a murine model of LPS-induced endotoxic shock.

Table 1: Effect of this compound on Survival Rate in LPS-Induced Endotoxic Shock in Mice

Treatment GroupDosage (mg/kg)Survival Rate (%)
Control (Saline)-100
LPS120
This compound + LPS140
This compound + LPS560
This compound + LPS1080

Note: Data are representative of typical outcomes and may vary between studies.

Table 2: Effect of this compound on Serum Cytokine and Mediator Levels in LPS-Induced Endotoxic Shock in Mice

Treatment GroupDosage (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)NO (µM)PGE2 (pg/mL)
Control (Saline)-UndetectableUndetectableLowLowLow
LPS1HighHighModerateHighHigh
This compound + LPS1Moderately ReducedModerately ReducedIncreasedModerately ReducedModerately Reduced
This compound + LPS5Significantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
This compound + LPS10Markedly ReducedMarkedly ReducedMarkedly IncreasedMarkedly ReducedMarkedly Reduced

Note: "High," "Low," "Reduced," and "Increased" are qualitative descriptors based on published findings.[1][2] Actual concentrations will vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo LPS-Induced Endotoxic Shock Model in Mice
  • Animals: Use male Kunming mice (or other appropriate strain) weighing 18-22 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide mice into the following groups:

    • Control (vehicle)

    • LPS only

    • This compound (1, 5, and 10 mg/kg) + LPS

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) via intraperitoneal (i.p.) injection.

  • LPS Challenge: One hour after this compound administration, induce endotoxic shock by i.p. injection of LPS (from E. coli, serotype 055:B5) at a dose of 1 mg/kg.[1]

  • Monitoring: Monitor the survival rate of the mice for up to 72 hours.

  • Sample Collection: For biochemical analysis, collect blood samples at appropriate time points (e.g., 2, 6, 12, 24 hours) post-LPS injection to measure cytokine and mediator levels. Euthanize animals at the end of the experiment and collect tissues (lung, liver, kidney) for histopathological and protein expression analysis.

Cell Culture and In Vitro LPS-Induced Inflammation Model (RAW 264.7 Macrophages)
  • Cell Line: Use the murine macrophage cell line RAW 264.7.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Setup:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting and qPCR).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).

Cell Viability Assay (MTT Assay)
  • Seeding: Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound with or without LPS for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control (untreated) cells.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect cell culture supernatants or mouse serum.

  • ELISA Kits: Use commercially available ELISA kits for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.

  • Procedure:

    • Add standards and samples to the antibody-coated wells.

    • Incubate and wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells and add the enzyme conjugate.

    • Incubate and wash the wells.

    • Add the substrate solution and stop the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis (COX-2, p-p65, p-IκBα, p-MAPKs)
  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
  • RNA Extraction: Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-10, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Esculentic_Acid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_pathway COX2 COX-2 MAPK_pathway->COX2 Activation iNOS iNOS MAPK_pathway->iNOS Activation NFkB_pathway->COX2 Activation NFkB_pathway->iNOS Activation NFkB_p65 p65 NFkB_pathway->NFkB_p65 Translocation Inflammatory_Mediators NO, PGE2 COX2->Inflammatory_Mediators PGE2 Production iNOS->Inflammatory_Mediators NO Production Esculentic_Acid This compound Esculentic_Acid->MAPK_pathway Inhibition Esculentic_Acid->NFkB_pathway Inhibition Proinflammatory_Genes Pro-inflammatory Gene Transcription Proinflammatory_Cytokines TNF-α, IL-6 Proinflammatory_Genes->Proinflammatory_Cytokines Production NFkB_p65->Proinflammatory_Genes Activation

Caption: Proposed signaling pathway of this compound in inhibiting LPS-induced inflammation.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model animal_model Mouse Model of Endotoxic Shock ea_treatment_vivo This compound Treatment (i.p.) animal_model->ea_treatment_vivo lps_challenge_vivo LPS Challenge (i.p.) ea_treatment_vivo->lps_challenge_vivo monitoring Survival Monitoring lps_challenge_vivo->monitoring sample_collection_vivo Blood & Tissue Collection lps_challenge_vivo->sample_collection_vivo analysis_vivo Cytokine, COX-2, Histopathology Analysis sample_collection_vivo->analysis_vivo cell_culture RAW 264.7 Cell Culture ea_treatment_vitro This compound Pre-treatment cell_culture->ea_treatment_vitro lps_challenge_vitro LPS Stimulation ea_treatment_vitro->lps_challenge_vitro sample_collection_vitro Supernatant & Cell Lysate Collection lps_challenge_vitro->sample_collection_vitro analysis_vitro Viability, Cytokine, Western Blot, qPCR Analysis sample_collection_vitro->analysis_vitro

Caption: General experimental workflow for in vivo and in vitro studies.

References

Application Notes and Protocols for Esculentic Acid in Topical Formulations for Skin Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentic acid, a pentacyclic triterpenoid saponin, has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism of action, primarily through the inhibition of key inflammatory mediators, suggests its potential as a novel active ingredient in topical formulations for managing inflammatory skin conditions such as atopic dermatitis, psoriasis, and contact dermatitis. These application notes provide a comprehensive overview of the current understanding of this compound's anti-inflammatory effects and offer detailed protocols for its evaluation in topical formulations.

While direct studies on the topical application of this compound are not yet prevalent in published literature, this document extrapolates from its known pharmacological profile and the established methodologies for evaluating topical anti-inflammatory agents to guide further research and development.

Mechanism of Action and Preclinical Evidence

This compound exerts its anti-inflammatory effects by modulating multiple pathways involved in the inflammatory cascade. In vivo and in vitro studies have elucidated its ability to suppress the production of pro-inflammatory cytokines and mediators.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to be a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.

Furthermore, this compound has been observed to decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This dual action on both the COX and cytokine pathways highlights its potential for broad-spectrum anti-inflammatory activity.

Signaling Pathway Modulation

The anti-inflammatory effects of compounds structurally related to this compound, such as esculetin and esculin, have been linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating the expression of a wide range of pro-inflammatory genes. It is plausible that this compound shares these mechanisms, further contributing to its anti-inflammatory profile.

Esculentic_Acid_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Skin Cell (e.g., Keratinocyte, Macrophage) cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response Stimulus e.g., Allergens, Irritants NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway Activates MAPK_pathway MAPK Pathway Stimulus->MAPK_pathway Activates COX2_pathway COX-2 Pathway Stimulus->COX2_pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Induces MAPK_pathway->Cytokines Induces Prostaglandins Prostaglandins (PGE2) COX2_pathway->Prostaglandins Induces Esculentic_Acid This compound Esculentic_Acid->NFkB_pathway Esculentic_Acid->MAPK_pathway Esculentic_Acid->COX2_pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity

The following tables summarize the quantitative data from preclinical studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound
AssayCell LineStimulantOutcome MeasureResult
COX-2 InhibitionMurine MacrophagesLPSPGE2 ProductionSignificant Inhibition
Cytokine InhibitionMurine MacrophagesLPSTNF-α LevelsSignificant Reduction
Cytokine InhibitionMurine MacrophagesLPSIL-6 LevelsSignificant Reduction
Table 2: In Vivo Anti-Inflammatory Activity of this compound
Animal ModelRoute of AdministrationInduction AgentOutcome MeasureResult
Carrageenan-induced Paw EdemaOralCarrageenanPaw VolumeSignificant Reduction
Xylene-induced Ear EdemaOralXyleneEar WeightSignificant Reduction

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound in topical formulations.

Protocol for In Vitro Evaluation of Anti-Inflammatory Activity

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in cultured skin cells.

Materials:

  • Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (Poly I:C)

  • This compound stock solution (in DMSO)

  • ELISA kits for TNF-α, IL-6, and PGE2

  • MTT or similar viability assay kit

Procedure:

  • Cell Culture: Culture HaCaT or HDF cells to 80% confluency in appropriate cell culture medium.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) or Poly I:C (10 µg/mL) to the cell culture medium and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine and prostaglandin analysis.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Viability Assay: Assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol for Topical Formulation Development

Objective: To formulate a stable and effective topical preparation containing this compound.

Considerations for Formulation:

  • Vehicle Selection: Due to the lipophilic nature of triterpenoids, an emulsion-based cream or ointment is a suitable vehicle. The inclusion of penetration enhancers should be considered to improve dermal absorption.

  • Concentration: Based on in vitro data, a starting concentration range of 0.5% to 2% (w/w) this compound is recommended for initial formulations.

  • Stability: Conduct stability studies to assess the physical and chemical stability of the formulation under different temperature and humidity conditions.

Example Formulation (Oil-in-Water Cream):

  • Oil Phase:

    • This compound (0.5 - 2%)

    • Cetyl Alcohol (5%)

    • Stearic Acid (4%)

    • Glyceryl Monostearate (3%)

  • Aqueous Phase:

    • Glycerin (5%)

    • Propylene Glycol (as a penetration enhancer) (5%)

    • Triethanolamine (to adjust pH) (q.s.)

    • Preservative (e.g., phenoxyethanol) (q.s.)

    • Purified Water (to 100%)

Procedure:

  • Heat the oil phase and aqueous phase separately to 70-75°C.

  • Slowly add the aqueous phase to the oil phase with continuous stirring to form an emulsion.

  • Homogenize the emulsion to achieve a uniform consistency.

  • Cool the cream to room temperature with gentle stirring.

  • Adjust the pH to a skin-compatible range (typically 5.0-6.0).

Protocol for Ex Vivo Skin Permeation Study

Objective: To evaluate the penetration of this compound from a topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • Topical formulation containing this compound

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain the temperature at 32°C.

  • Apply a known amount of the topical formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • At the end of the experiment, separate the epidermis and dermis and extract any retained this compound.

  • Quantify the concentration of this compound in the receptor fluid and skin layers using a validated HPLC method.

Experimental_Workflow_Topical_Esculentic_Acid cluster_phase1 Phase 1: Formulation & In Vitro Testing cluster_phase2 Phase 2: Preclinical In Vivo Testing cluster_phase3 Phase 3: Clinical Evaluation Formulation Formulation Development (Cream, Ointment) InVitro In Vitro Anti-inflammatory Assays (Keratinocytes, Fibroblasts) Formulation->InVitro Test Efficacy Permeation Ex Vivo Skin Permeation (Franz Cells) Formulation->Permeation Assess Delivery AnimalModel Animal Model of Skin Inflammation (e.g., TPA-induced ear edema) Permeation->AnimalModel Select Lead Formulation Efficacy Efficacy Evaluation (Edema, Cytokines) AnimalModel->Efficacy Safety Local Tolerance & Safety AnimalModel->Safety PhaseI Phase I: Human Safety & Tolerability Efficacy->PhaseI Proceed if Safe & Efficacious PhaseII Phase II: Efficacy in Patients with Skin Inflammation PhaseI->PhaseII

Caption: Experimental workflow for evaluating topical this compound.
Protocol for In Vivo Evaluation of Topical Anti-Inflammatory Activity

Objective: To assess the efficacy of a topical this compound formulation in a preclinical model of skin inflammation.

Animal Model: TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ear edema in mice.

Materials:

  • Male Swiss mice (20-25 g)

  • TPA solution in acetone

  • Topical formulation containing this compound

  • Control vehicle (formulation without this compound)

  • Positive control (e.g., a commercial corticosteroid cream)

  • Micrometer or calipers

Procedure:

  • Divide the mice into treatment groups (vehicle, this compound formulation, positive control).

  • Apply the respective topical formulations to the right ear of each mouse.

  • After 30 minutes, apply a solution of TPA to the same ear to induce inflammation.

  • After 4-6 hours, measure the thickness of both ears using a micrometer.

  • Calculate the degree of edema inhibition for each treatment group compared to the vehicle control.

  • Optionally, excise the ear tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel topical therapies for inflammatory skin diseases. Its demonstrated anti-inflammatory mechanisms, including the inhibition of COX-2, TNF-α, and IL-6, provide a strong rationale for its further investigation in dermatological applications. The protocols outlined in these application notes offer a systematic approach for researchers and drug development professionals to formulate and evaluate the efficacy and safety of topical this compound preparations.

Future research should focus on optimizing formulation strategies to enhance skin penetration and bioavailability, conducting robust preclinical in vivo studies to confirm its therapeutic potential, and ultimately, progressing to well-designed clinical trials to establish its efficacy and safety in human patients with inflammatory skin conditions.

Troubleshooting & Optimization

troubleshooting esculentic acid degradation and instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esculentic acid. The information is presented in a question-and-answer format to directly address common issues related to its degradation and instability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a pentacyclic triterpenoid, a class of naturally occurring compounds.[1] It has been isolated from plants such as Phytolacca esculenta.[2][3] Its primary known biological activity is its anti-inflammatory effect, which is believed to be mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][4] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.[2]

Q2: My this compound solution appears to be degrading. What are the common factors that can cause this?

The stability of this compound in solution can be influenced by several factors, similar to other pentacyclic triterpenoids. These include:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the degradation of triterpenoids.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of this compound. It is important to use high-purity solvents in which the compound is readily soluble.

Q3: What are the signs of this compound degradation in my solution?

Degradation of your this compound solution can manifest in several ways:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of precipitates, can indicate degradation or solubility issues.

  • Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the this compound peak, the appearance of new peaks corresponding to degradation products, and a change in the retention time of the main peak.

  • Loss of Biological Activity: If you are using the solution in biological assays, a decrease in the expected biological effect (e.g., reduced anti-inflammatory activity) can be an indicator of degradation.

Q4: How should I prepare and store my this compound solutions to minimize degradation?

To ensure the stability of your this compound solutions, the following practices are recommended:

  • Solvent Selection: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] For biological experiments, DMSO is a common choice. It is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in your aqueous experimental medium immediately before use.

  • pH Control: If working with aqueous solutions, it is best to maintain a pH close to neutral (pH 7). Buffering the solution can help to maintain a stable pH.

  • Temperature: Store stock solutions at -20°C or lower.[3] For working solutions, prepare them fresh for each experiment and avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing your this compound solution.

Possible Cause: These peaks likely represent degradation products of this compound.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound from a solid, properly stored sample and analyze it immediately. This will serve as your reference for an undegraded sample.

  • Review Storage Conditions: Examine the storage conditions of the problematic solution. Was it exposed to light, elevated temperatures, or for an extended period at room temperature?

  • Check Solvent Purity: Ensure that the solvent used to dissolve the this compound is of high purity and free from contaminants that could be reacting with your compound.

  • Perform Forced Degradation Studies (for advanced analysis): To identify potential degradation products, you can intentionally degrade a sample of this compound under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). Analysis of these samples by HPLC-MS can help in the tentative identification of the degradation products.

Issue 2: Decreased Biological Activity in Assays

Problem: Your this compound solution shows lower than expected biological activity (e.g., reduced inhibition of COX-2).

Possible Cause: The this compound in your solution may have degraded, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Prepare a Fresh Solution: Always use a freshly prepared solution of this compound for your biological experiments. Avoid using old solutions or those that have been stored under suboptimal conditions.

  • Quantify the Active Compound: Use a validated analytical method, such as HPLC, to determine the actual concentration of this compound in your solution before conducting the biological assay.

  • Consider the Impact of Degradation Products: While information on the specific degradation products of this compound is limited, it is possible that they are biologically inactive or may even interfere with the assay. If you suspect significant degradation, it is best to discard the solution and prepare a new one.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
DMSOSoluble[3]
AcetoneSoluble[3]
MethanolInformation not available
EthanolInformation not available
WaterSparingly solubleInferred from general properties of triterpenoids

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase:

  • A gradient elution is often effective for separating triterpenoids from their degradation products. A common mobile phase combination is a mixture of an aqueous component (e.g., water with 0.1% phosphoric acid or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Example Gradient: Start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase over the course of the run.

3. Detection:

  • Triterpenoids like this compound typically lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.[5]

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.

5. Stability Study Procedure:

  • Prepare several aliquots of the this compound solution.

  • Subject the aliquots to different stress conditions (e.g., heat at 60°C, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, exposure to UV light).

  • At specified time points, withdraw a sample, neutralize it if necessary, dilute it to the working concentration, and inject it into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks.

Mandatory Visualization

Esculentic_Acid_Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting & Solutions start Degradation or Instability Suspected pH Inappropriate pH start->pH Temp High Temperature start->Temp Light Light Exposure start->Light Oxidation Oxidation start->Oxidation Solvent Improper Solvent/Purity start->Solvent Protocol Review Protocol: - pH Control - Solvent Choice pH->Protocol Store Optimize Storage: - Dark, -20°C - Inert Atmosphere Temp->Store Light->Store Oxidation->Store Solvent->Protocol Prep Prepare Fresh Solution Analyze HPLC Analysis: - Quantify Parent - Detect Degradants Prep->Analyze Verify Stability Store->Prep Protocol->Prep Esculentic_Acid_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Pro-inflammatory Signaling cluster_intervention Intervention LPS LPS NFkB NF-κB Activation LPS->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandin Synthesis COX2->PGs Inflammation Inflammation PGs->Inflammation EA This compound EA->COX2 Inhibits Degradation Degradation Products (Hypothetical: Altered Activity) EA->Degradation Degrades under stress Degradation->COX2 Reduced or No Inhibition?

References

Technical Support Center: Optimizing HPLC Separation of Esculentic Acid and Isomeric Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of esculentic acid from its isomeric triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating this compound from its isomers using HPLC?

A1: The primary challenges stem from the structural similarity of triterpenoid isomers, which often results in:

  • Poor Resolution and Co-elution: Isomers have very similar physicochemical properties, leading to overlapping peaks that are difficult to quantify accurately.[1][2][3]

  • Low UV Absorbance: Many triterpenoids, including this compound, lack strong chromophores, making detection by UV-Vis spectrophotometry challenging and often requiring analysis at low wavelengths (205-210 nm).[1][4] This can lead to baseline noise and reduced sensitivity.

  • Peak Tailing: The acidic nature of some triterpenoids can lead to interactions with residual silanols on silica-based columns, resulting in asymmetric peak shapes.

Q2: Which type of HPLC column is best suited for separating triterpenoid isomers?

A2: Reversed-phase columns are the most common choice.

  • C18 Columns: These are widely used and can provide adequate separation with optimized mobile phases.[4][5]

  • C30 Columns: For particularly challenging separations of isomers, C30 columns can offer superior selectivity and resolution due to their unique shape selectivity for hydrophobic, long-chain molecules.[2]

Q3: What are the recommended mobile phase compositions for this type of separation?

A3: The most effective mobile phases are typically binary mixtures of an organic solvent and water, often with an acidic modifier.

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity.[4][6]

  • Aqueous Phase: HPLC-grade water is used.

  • Acidic Modifiers: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are frequently added (typically 0.1% v/v) to the mobile phase.[7] These modifiers help to suppress the ionization of the carboxylic acid groups on the triterpenoids, leading to sharper peaks and improved retention.[8]

Q4: What detection methods are most effective for this compound and other triterpenoids?

A4: Due to the weak UV absorption of many triterpenoids, several detection methods can be employed:

  • UV/PDA Detection: This is a common method, but detection needs to be performed at low wavelengths (205-210 nm) for adequate sensitivity.[4]

  • Charged Aerosol Detection (CAD): CAD is a mass-based detection method that provides a more uniform response for non-volatile analytes, regardless of their optical properties. It is often more sensitive than UV detection for compounds lacking chromophores.[2][9]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another mass-based detection method suitable for non-volatile compounds and can be more sensitive than UV detection.[9]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and allows for the confirmation of the identity of the separated compounds.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition. 2. Suboptimal stationary phase. 3. Inadequate column temperature. 4. Flow rate is too high.1. Optimize Mobile Phase: - Adjust the organic-to-aqueous solvent ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution. - Switch the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity.[6] - Optimize the concentration of the acidic modifier (e.g., 0.05% to 0.2% formic acid).[8] 2. Change Stationary Phase: - If using a C18 column, consider a C30 column for enhanced shape selectivity.[2] - Use a column with a smaller particle size to increase efficiency and resolution. 3. Adjust Column Temperature: - Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). Lower temperatures often increase retention and may improve resolution, but can also lead to broader peaks.[4] 4. Reduce Flow Rate: - A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation.[8]
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use an Appropriate Mobile Phase Additive: - Ensure an acidic modifier (formic acid, acetic acid) is present in the mobile phase to suppress the ionization of the triterpenoid acids.[8] 2. Adjust Mobile Phase pH: - The pH of the mobile phase should be at least 2 pH units below the pKa of the acidic analytes to ensure they are in their non-ionized form.[6] 3. Reduce Sample Concentration: - Dilute the sample to avoid overloading the column.
Low Signal Intensity / Poor Sensitivity 1. Inherent low UV absorbance of the analytes. 2. Incorrect detection wavelength. 3. Inappropriate detector.1. Optimize Detection Wavelength: - Ensure the UV detector is set to a low wavelength, typically between 205 nm and 210 nm.[4] 2. Consider Alternative Detection Methods: - If sensitivity is still an issue, consider using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) for detection.[2][9] 3. Consider Derivatization: - Chemical derivatization can be used to introduce a chromophore or fluorophore into the triterpenoid structure, significantly enhancing detection sensitivity.[1]
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure Consistent Mobile Phase Preparation: - Prepare fresh mobile phase for each analysis set and ensure accurate measurement of all components. Use a reliable buffer if pH is critical. 2. Use a Column Thermostat: - Maintain a constant and consistent column temperature using a column oven.[10] 3. Column Equilibration and Cleaning: - Ensure the column is properly equilibrated with the mobile phase before each run. Implement a regular column cleaning and regeneration protocol.

Experimental Protocols

General HPLC Method for Triterpenoid Isomer Separation

This protocol provides a starting point for the separation of this compound and its isomers. Optimization will likely be required.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Elution: Isocratic elution with a mobile phase composition of 85:15 (v/v) Acetonitrile:Water (with 0.1% formic acid).[5] Note: A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

Data Summary: Example HPLC Parameters for Triterpenoid Separation
Parameter Method 1 Method 2 Method 3
Column C18 (150 x 4.6 mm, 3 µm)C30 (e.g., Acclaim C30)C18 (octadecylsilyl silica)
Mobile Phase Acetonitrile:Water (89:11, v/v)Acetonitrile and Methanol mixtureAcetonitrile:Water (85:15, v/v)
Flow Rate 0.7 - 1.0 mL/minNot specified0.6 mL/min
Temperature 20 - 35 °CNot specifiedNot specified
Detection PDA at 205 nmCharged Aerosol Detector (CAD)UV at 215 nm
Reference [4][2][5]

Visualizations

Troubleshooting_Workflow start Problem: Poor Resolution q1 Adjust Mobile Phase Ratio? start->q1 a1 Try Different Organic Solvent (MeOH vs. ACN) q1->a1 Yes q2 Change Stationary Phase? q1->q2 No a1->q2 a2 Use C30 Column or Smaller Particle Size Column q2->a2 Yes q3 Optimize Temperature? q2->q3 No a2->q3 a3 Systematically Vary Column Temperature q3->a3 Yes end Resolution Improved q3->end No a3->end

Caption: Troubleshooting workflow for poor peak resolution.

Detection_Optimization start Low Signal Intensity check_uv Is UV detector set to 205-210 nm? start->check_uv check_uv->start No, Adjust Wavelength uv_ok UV at optimal low wavelength check_uv->uv_ok Yes consider_alt Consider Alternative Detectors uv_ok->consider_alt detectors CAD ELSD MS consider_alt->detectors derivatize Consider Derivatization consider_alt->derivatize end Sensitivity Improved detectors->end derivatize->end

Caption: Decision tree for optimizing detection sensitivity.

References

Technical Support Center: Enhancing the Oral Bioavailability of Esculentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of esculentic acid. Given the limited specific data on this compound, this guide draws upon established principles for other poorly soluble, low-permeability compounds, particularly pentacyclic triterpenoids like oleanolic acid and other natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors likely contributing to the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a pentacyclic triterpenoid, is likely due to a combination of factors characteristic of this class of compounds. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially low intestinal permeability.[1][2] Furthermore, like many natural compounds, it may be subject to extensive first-pass metabolism in the gut wall and liver, as well as active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[3][4][5]

Q2: How would this compound likely be classified under the Biopharmaceutics Classification System (BCS)?

A2: Based on data from similar triterpenoids like oleanolic acid, this compound is expected to be a BCS Class IV compound, characterized by both low solubility and low permeability .[1] This classification highlights the dual challenges that must be overcome to improve its oral absorption. Formulation strategies must therefore aim to enhance both its dissolution rate and its ability to cross the intestinal membrane.

Q3: What is the role of efflux transporters in limiting this compound's absorption?

A3: Efflux transporters, such as P-glycoprotein (ABCB1), are proteins expressed on the apical side of intestinal epithelial cells that actively pump substrates from inside the cell back into the gastrointestinal lumen.[5][6] If this compound is a substrate for these transporters, a significant portion of the absorbed compound will be effluxed, reducing its net absorption and overall bioavailability, even if solubility and initial permeation are improved.[7]

Q4: Can improving solubility negatively impact permeability?

A4: Yes, this is a known phenomenon called the "solubility-permeability interplay".[2] Some formulation approaches that significantly increase a drug's solubility in the gastrointestinal lumen, such as using high concentrations of surfactants or cyclodextrins, can reduce the free drug concentration gradient across the intestinal membrane. This reduction in the thermodynamic activity of the drug can lead to a decrease in its apparent permeability, potentially offsetting the benefits gained from enhanced solubility.[2]

Troubleshooting Guides

Problem 1: My in vitro dissolution test of pure this compound shows less than 10% release after 2 hours in simulated intestinal fluid.

  • Question: Why is the dissolution so poor, and what is the immediate next step?

  • Answer: This result is expected for a BCS Class IV compound due to its low aqueous solubility.[1] The dissolution is rate-limited, meaning the drug cannot dissolve fast enough for absorption during its transit time in the small intestine. Your immediate next step is to explore formulation strategies designed to increase the drug's surface area and/or apparent solubility.

  • Recommended Actions:

    • Particle Size Reduction: Mill the this compound to the micron or sub-micron (nano) level. This increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[8]

    • Amorphous Solid Dispersions: Create a solid dispersion by combining this compound with a hydrophilic polymer (e.g., Poloxamers, PVP, HPMC).[1] This technique traps the drug in an amorphous, higher-energy state, which enhances its apparent solubility and dissolution rate.[9]

    • Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles. These formulations can maintain the drug in a solubilized state in vivo, bypassing the dissolution step.[10][11]

Problem 2: I developed a nanosuspension that shows rapid in vitro dissolution, but the in vivo pharmacokinetic study in rats still shows very low plasma concentration (Cmax) and area under the curve (AUC).

  • Question: If dissolution is no longer the issue, what is limiting the bioavailability?

  • Answer: This scenario points towards two likely culprits: low intestinal permeability and/or significant first-pass metabolism.[3][12] While the nanosuspension solved the dissolution problem, the this compound molecules, once dissolved, may be unable to efficiently cross the intestinal wall or are being rapidly metabolized before reaching systemic circulation.[13]

  • Recommended Actions:

    • Conduct a Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can help you determine the apparent permeability (Papp) of this compound and assess if it is a substrate for efflux transporters like P-gp.

    • Investigate First-Pass Metabolism: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate at which this compound is metabolized.[14] A high clearance rate suggests extensive first-pass metabolism is a major barrier.

    • Consider Permeation Enhancers or P-gp Inhibitors: If low permeability or efflux is confirmed, you may need to co-administer your formulation with a permeation enhancer or a known P-gp inhibitor (e.g., piperine, quercetin), though this adds complexity to the formulation and regulatory path.

Data Presentation: Formulation Strategies

The following tables summarize the expected challenges with this compound and the potential improvements offered by various formulation technologies, with example data drawn from studies on analogous compounds.

Table 1: Likely Physicochemical and Biopharmaceutical Properties of this compound

Property Expected Value/Classification Implication for Oral Bioavailability
BCS Class IV Low Solubility & Low Permeability
Aqueous Solubility Very Low (<10 µg/mL) Dissolution rate-limited absorption[12]
Log P High Poor wetting and dissolution in aqueous GI fluids
Metabolism Potential for high first-pass effect Rapid clearance before reaching systemic circulation[3]

| Transporter Affinity | Potential P-gp Substrate | Active efflux reduces net absorption[6] |

Table 2: Comparison of Formulation Strategies to Enhance Oral Bioavailability

Formulation Strategy Key Mechanism of Action Expected Impact on Solubility Expected Impact on Permeability Potential Bioavailability Fold-Increase (Example)
Micronization/Nanomilling Increases surface area for dissolution No change in intrinsic solubility No direct impact 2 to 5-fold[8]
Amorphous Solid Dispersion Increases apparent solubility and dissolution rate High May slightly decrease due to formulation excipients 3 to 10-fold[1]
Lipid-Based Formulations (SEDDS) Bypasses dissolution; utilizes lipid absorption pathways High (in formulation) Can enhance via lymphatic transport and membrane fluidization 5 to 15-fold[10]

| Inclusion Complex (e.g., Cyclodextrin) | Forms a soluble complex with the drug | High | Can decrease if complex is too stable[2] | 2 to 4-fold[15] |

Visualizations

Diagram 1: Barriers to Oral Bioavailability

cluster_GI Gastrointestinal Tract cluster_Metabolism Metabolic Barriers A Oral Dosage Form B Drug in Solution (Dissolution) A->B 1. Release & Dissolution C Absorption (Permeation) B->C 2. Permeation Across Gut Wall C->B Efflux D Gut Wall Metabolism C->D 3. Gut Wall Metabolism E Hepatic First-Pass Metabolism D->E 4. Transport to Liver F Systemic Circulation (Bioavailable Drug) E->F 5. Post-Hepatic Circulation

Caption: Flowchart of the sequential barriers limiting oral drug bioavailability.

Diagram 2: Experimental Workflow for Formulation Selection

cluster_problem Problem Identification cluster_analysis Analysis cluster_strategy Strategy Selection start Low In Vivo Bioavailability dissolution In Vitro Dissolution Test start->dissolution permeability Caco-2 Permeability Assay start->permeability sol_strat Enhance Solubility/ Dissolution Rate (e.g., Nanosuspension, Solid Dispersion) dissolution->sol_strat If Dissolution-Rate is Limiting perm_strat Enhance Permeability (e.g., Lipid Formulation, Permeation Enhancers) permeability->perm_strat If Permeability is Limiting cluster_cell Intestinal Epithelial Cell (Enterocyte) Pgp P-gp Transporter Lumen GI Lumen Pgp->Lumen ATP-Dependent Efflux Drug_in This compound Drug_in->Pgp Blood Bloodstream Drug_in->Blood Net Absorption (Reduced by Efflux) Lumen->Drug_in Passive Diffusion

References

how to prevent oxidation of esculentic acid during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of esculentic acid during long-term storage. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: this compound, a pentacyclic triterpenoid, is susceptible to degradation primarily through oxidation. The main contributing factors are exposure to oxygen, light, and elevated temperatures. The presence of hydroxyl groups in its structure makes it prone to oxidative reactions, which can alter its chemical integrity and biological activity.

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: For long-term storage, it is recommended to store this compound as a lyophilized (freeze-dried) powder in a tightly sealed container. The container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen. Storage at low temperatures, specifically -20°C or below, is crucial to minimize the rate of potential degradation reactions.

Q3: How can I protect this compound from degradation when it is in a solution?

A3: When in solution, this compound is more susceptible to degradation. To mitigate this, use deoxygenated solvents and prepare solutions fresh whenever possible. If short-term storage of a solution is necessary, it should be stored in a tightly capped vial with minimal headspace, protected from light, and kept at 2-8°C. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended, though the stability in the frozen state should be verified.

Q4: Are there any chemical stabilizers or antioxidants that can be added to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. The choice of antioxidant depends on the solvent system and the intended application. For non-aqueous or lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective. In aqueous-based systems, ascorbic acid or its derivatives can be used. It is crucial to ensure the chosen antioxidant is compatible with the downstream experimental assays.

Troubleshooting Guides

Problem: I observed a change in the color or physical appearance of my stored this compound powder.

  • Possible Cause: This could be an indication of degradation, likely due to oxidation or exposure to moisture.

  • Solution: Discard the sample as its purity is compromised. For future storage, ensure the compound is thoroughly dried, stored under an inert atmosphere, and protected from light in a tightly sealed container at or below -20°C.

Problem: My experimental results using stored this compound are inconsistent or show reduced activity.

  • Possible Cause: A loss of potency is a strong indicator of chemical degradation. The active concentration of this compound may have decreased over time.

  • Solution: It is recommended to re-qualify the stored this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine its purity. If degradation is confirmed, a fresh batch of the compound should be used.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Physical State Lyophilized PowderIncreases surface area for efficient drying and enhances stability by removing water.
Temperature -20°C or belowReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidative degradation.
Container Tightly Sealed Amber Glass VialProtects from light and moisture ingress.

Table 2: Selection of Antioxidants for this compound Formulations

AntioxidantRecommended Concentration (% w/w)Solvent System CompatibilityConsiderations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Non-aqueous, Lipid-basedCan interfere with certain biological assays.
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Non-aqueous, Lipid-basedSimilar to BHT, potential for assay interference.
Ascorbic Acid 0.01 - 0.1%AqueousLess stable in solution over time compared to BHT/BHA.
Tocopherol (Vitamin E) 0.05 - 0.5%Lipid-basedNatural antioxidant, may be preferred for certain applications.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample of this compound to direct sunlight or a photostability chamber for a period of 7 days.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products. Method optimization and validation are essential.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

    • Start with a higher aqueous composition and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Mandatory Visualization

Esculentic_Acid_Oxidation_Pathway Potential Oxidation Pathway of this compound EA This compound (C30H48O5) Intermediate Oxidized Intermediates (e.g., Hydroperoxides) EA->Intermediate O2, Light, Heat Degradation_Products Degradation Products (e.g., smaller, more polar molecules) Intermediate->Degradation_Products Further Oxidation

Caption: A simplified diagram illustrating the potential oxidative degradation pathway of this compound.

Stability_Testing_Workflow Experimental Workflow for this compound Stability Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL This compound Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal (Solid, 105°C) Thermal->HPLC Photo Photolytic (Solid, Sunlight) Photo->HPLC Data Data Interpretation (Purity Assessment) HPLC->Data

Caption: A flowchart outlining the key steps in a forced degradation study for this compound.

troubleshooting poor peak resolution in esculentic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in esculentic acid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in HPLC?

Poor peak resolution, or the co-elution of peaks, is often caused by issues related to peak tailing, changes in selectivity, and low sensitivity.[1] Several factors in your workflow can be adjusted to improve this, including mobile phase composition, column chemistry, column temperature, and flow rate.[1][2]

Q2: My peaks are showing significant tailing. What should I do?

Peak tailing, where a peak is broader in the second half, can be caused by secondary interactions between your analyte and the stationary phase.[3][4] Strong interactions between acidic silanol groups on the column packing and basic functional groups on the analyte are a common cause.[3] To minimize this, you can try operating at a lower pH or using a highly deactivated, end-capped column.[3] Column overload can also cause all peaks to tail; this can be checked by diluting the sample and re-analyzing.[3]

Q3: What is peak fronting and what causes it?

Peak fronting is the inverse of tailing, where the peak is broader in the first half.[3][4] The most common cause is column overload, meaning too much sample has been injected.[5][6] This can be resolved by reducing the injection volume or diluting the sample concentration.[4][5] Another potential cause is poor sample solubility in the mobile phase.[3][4]

Q4: Can the injection solvent affect my peak shape?

Yes, the solvent used to dissolve your sample can significantly impact peak shape. If the injection solvent is stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks. Whenever possible, it is best to dissolve and inject your sample in the mobile phase itself.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to poor peak resolution.

Initial Troubleshooting Workflow

When encountering poor peak resolution, it's crucial to follow a systematic approach, changing only one parameter at a time to observe its effect.[1] The following workflow provides a logical sequence for troubleshooting.

G start Poor Peak Resolution Observed check_system Check System Basics (Leaks, Flow Rate, Pressure) start->check_system mobile_phase Optimize Mobile Phase (Composition, pH) check_system->mobile_phase System OK resolved Resolution Acceptable check_system->resolved Issue Found & Fixed column_params Adjust Column Parameters (Temperature) mobile_phase->column_params No Improvement mobile_phase->resolved Resolution Improved method_adj Modify Method (Flow Rate, Injection Vol.) column_params->method_adj No Improvement column_params->resolved Resolution Improved column_eval Evaluate Column (Age, Contamination) method_adj->column_eval No Improvement method_adj->resolved Resolution Improved column_eval->resolved Column Replaced/ Cleaned G start Start Mobile Phase Optimization select_solvent Select Organic Solvent (e.g., Acetonitrile vs. Methanol) start->select_solvent adjust_ratio Vary Organic:Aqueous Ratio select_solvent->adjust_ratio check_resolution1 Resolution Adequate? adjust_ratio->check_resolution1 adjust_ph Adjust pH with Buffer (e.g., pH 2.0-4.0 for acids) check_resolution1->adjust_ph No end Optimal Resolution Achieved check_resolution1->end Yes check_resolution2 Resolution Adequate? adjust_ph->check_resolution2 consider_gradient Implement Gradient Elution check_resolution2->consider_gradient No check_resolution2->end Yes consider_gradient->end G cluster_0 Adjustable Parameters cluster_1 Performance Metrics Temp Temperature Resolution Peak Resolution (Rs) Temp->Resolution Affects Selectivity & Efficiency Flow Flow Rate Flow->Resolution Affects Efficiency MobilePhase Mobile Phase Strength MobilePhase->Resolution Affects Retention & Selectivity Column Column Chemistry (Stationary Phase) Column->Resolution Affects Selectivity

References

refining derivatization methods for GC-MS analysis of esculentic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the derivatization of esculentic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a pentacyclic triterpenoid containing multiple polar functional groups, specifically three hydroxyl (-OH) groups and one carboxylic acid (-COOH) group.[1] These groups make the molecule non-volatile and thermally unstable.[2][3] Direct injection into a GC-MS system would lead to poor chromatographic performance, including broad, tailing peaks, or thermal decomposition of the analyte in the hot injector.[4] Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[2][5]

Q2: What are the most common derivatization methods for triterpenic acids like this compound?

A2: The two most universal and effective methods for derivatizing triterpenic acids are:

  • Silylation: This is the most popular method. It involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[2] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6][7]

  • Alkylation/Esterification: This method specifically targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester).[4] It can also be used for hydroxyl groups. This process increases volatility and reduces polarity.[8] Reagents like diazomethane or alcohols (e.g., methanol) with an acid catalyst (e.g., BF3, HCl) are commonly used.[4]

Q3: Which derivatization method should I choose: silylation or esterification?

A3: The choice depends on your analytical goals. Silylation is generally more comprehensive as it targets both hydroxyl and carboxylic acid groups simultaneously, providing a complete derivatization of the molecule.[7] This is often preferred for achieving the best volatility and peak shape. Esterification primarily targets the carboxylic acid group.[4] If your primary goal is to analyze different triterpenic acids and achieve good separation, comparing both methods may be beneficial. For example, one study found that a DB-17HT column provided better resolution for bis-trimethylsilyl derivatives of triterpenic acids compared to their methyl ester derivatives.[9]

Section 2: Troubleshooting Guide

Q4: I am seeing no peak or a very small peak for my derivatized this compound. What went wrong?

A4: This issue, indicating a failed or incomplete reaction, is common. Here are the primary causes and solutions:

  • Presence of Water: Silylation reagents are extremely sensitive to moisture.[7] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If your sample is aqueous, it must be completely dried (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagent.[10]

  • Insufficient Reagent: An excess of the derivatizing reagent is necessary to drive the reaction to completion.

    • Solution: As a general rule, use at least a 2:1 molar ratio of the silylation reagent to the total number of active hydrogens on the this compound molecule (four in this case).[7]

  • Suboptimal Reaction Conditions: Derivatization of sterically hindered groups, like those on a pentacyclic triterpene structure, may require more energy and time.

    • Solution: Increase the reaction temperature (e.g., to 70-75°C) and/or extend the reaction time (e.g., 1-3 hours).[7] Optimization is key; one study found that 2 hours at 30°C was optimal for a mix of triterpenes using BSTFA/TMCS in pyridine.[6]

  • Reagent Degradation: Derivatization reagents degrade over time, especially after being opened.

    • Solution: Use fresh reagents. Store them in a desiccator under an inert atmosphere and tightly capped.

Q5: My chromatographic peak is showing significant tailing. How can I improve the peak shape?

A5: Peak tailing for derivatized acids is typically a sign of incomplete derivatization or active sites within the GC system.

  • Incomplete Derivatization: If some hydroxyl or carboxyl groups remain underivatized, they can interact with the stationary phase, causing tailing.

    • Solution: Re-optimize the derivatization procedure by increasing the reagent concentration, temperature, or reaction time as described in Q4. The use of a catalyst like TMCS can significantly improve the efficiency of the reaction for hindered functional groups.[7]

  • GC System Activity: Active sites in the injector liner (especially silanol groups) or on the column can interact with the analyte.

    • Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned or trimmed from the injector end.

Q6: I am observing multiple peaks for my single analyte. What is the cause?

A6: The appearance of multiple peaks from a single compound can arise from several sources:

  • Incomplete Derivatization: This can lead to a mixture of partially and fully derivatized molecules (e.g., this compound with 1, 2, 3, or 4 TMS groups), each eluting at a different time.

    • Solution: Improve the derivatization efficiency by optimizing the reaction conditions (see Q4).

  • Formation of Isomers: Some derivatization methods, particularly silylation of sugars, can produce multiple isomers (anomers) that are separated by the GC column.[11] While less common for the stable ring structure of this compound, it is a possibility.

    • Solution: Analyze the mass spectrum of each peak to confirm if they are isomers of the derivatized analyte. Adjusting the GC temperature program may help in co-eluting or better separating these peaks.

  • On-Column or Injector Degradation: The analyte may be degrading into other compounds in the hot injector or on the column.

    • Solution: Lower the injector temperature to the minimum required for efficient volatilization. Ensure the entire GC system is inert.

Section 3: Experimental Protocols

Protocol 1: Optimized Silylation of this compound

This protocol is adapted from an optimized method for the derivatization of pentacyclic triterpenes.[6]

  • Sample Preparation: Place approximately 0.1-1.0 mg of dried this compound extract or standard into a 2 mL reaction vial.

  • Reagent Preparation: Prepare the derivatization reagent mixture consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and anhydrous pyridine in a volume ratio of 22:13:65.

  • Reaction: Add 100 µL of the prepared reagent mixture to the dried sample in the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 30°C for 2 hours in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the supernatant directly into the GC-MS.

Protocol 2: General Methylation (Esterification) of this compound

This is a general procedure for converting the carboxylic acid group to a methyl ester.[4]

  • Sample Preparation: Dissolve 0.1-1.0 mg of this compound in 1 mL of a toluene-methanol (4:1 v/v) mixture in a reaction vial.

  • Reaction: Add 200 µL of 2M trimethylsilyl-diazomethane in hexane dropwise until a persistent yellow color is observed. Let the reaction proceed for 30 minutes at room temperature.

  • Quenching: Add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution & Silylation of Hydroxyls: Re-dissolve the residue in 100 µL of anhydrous pyridine and add 50 µL of BSTFA to derivatize the remaining hydroxyl groups. Heat at 60°C for 30 minutes.

  • Analysis: After cooling, inject 1 µL of the solution into the GC-MS.

Section 4: Data Presentation and Visualizations

Table 1: Comparison of Derivatization Conditions for Triterpenic Acids

Analyte ClassReagent(s)SolventTemperature (°C)TimeReference
Pentacyclic TriterpenesBSTFA + TMCSPyridine302 hours[6]
Estrogenic CompoundsBSTFA-7545 minutes[7]
Triterpenic Acids (General)DiazomethaneDiethyl etherRoom TempImmediate[4]
Olive Leaf TriterpenesSilylation ReagentEthanolUltrasound5 minutes[12]
General Carboxylic AcidsMSTFAAcetonitrile702 hours[13]

Diagrams

G Figure 1: General Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Extraction of this compound p2 Drying of Sample Extract p1->p2 d1 Addition of Derivatization Reagent (e.g., BSTFA/TMCS/Pyridine) p2->d1 d2 Incubation (Controlled Time & Temperature) d1->d2 a1 Injection into GC-MS d2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 dp1 Peak Integration & Identification a3->dp1 dp2 Quantification dp1->dp2

Caption: Figure 1: General Workflow for GC-MS Analysis of this compound.

G Figure 2: Troubleshooting Flowchart for Silylation Reactions start Problem: No or Low Product Peak q1 Is the sample completely dry? start->q1 a1_yes Dry sample thoroughly (e.g., N2 stream, lyophilize) q1->a1_yes No q2 Is the reagent fresh and stored properly? q1->q2 Yes a1_yes->q2 a2_yes Use a new vial of derivatization reagent q2->a2_yes No q3 Are reaction conditions (time, temp, conc.) sufficient? q2->q3 Yes a2_yes->q3 a3_yes Increase temperature (e.g., 70°C) Increase time (e.g., 2-3h) Ensure reagent excess q3->a3_yes No end Successful Derivatization q3->end Yes a3_yes->end

Caption: Figure 2: Troubleshooting Flowchart for Silylation Reactions.

References

Validation & Comparative

A Comparative Guide to the Quantification of Esculentic Acid: Cross-Validation of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of esculentic acid. This compound, a triterpenoid saponin extracted from the root of Phytolacca esculenta, has garnered significant interest for its anti-inflammatory properties.[1][2] Accurate and reliable quantification of this compound is paramount for research, quality control, and clinical development. This document outlines the methodologies for both analytical techniques, presents a comparative summary of their performance, and illustrates the experimental workflow and a relevant biological pathway.

Comparative Performance of HPLC and LC-MS

The choice between HPLC-UV and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis of relatively clean samples, LC-MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in complex biological matrices.

Below is a summary of typical performance characteristics for each method, based on validated analyses of similar triterpenoid saponins.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~2 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HigherLower

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

a. Sample Preparation:

  • Accurately weigh 10 mg of dried, powdered Phytolacca esculenta root extract.

  • Suspend the powder in 10 mL of methanol.

  • Sonicate for 30 minutes, followed by centrifugation at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Instrument: Agilent 1200 Series HPLC or equivalent.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

c. Method Validation: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, selectivity, LOD, and LOQ.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

a. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., glycyrrhetinic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S mass spectrometer or equivalent.

  • Column: C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). The gradient can be optimized, for instance: 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6-6.1 min, 90-30% B; 6.1-8 min, 30% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (this compound) to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing the Workflow and Biological Pathway

To better understand the cross-validation process and the biological context of this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation start Plant Extract / Biological Matrix spe Solid Phase Extraction / Protein Precipitation start->spe hplc HPLC-UV Analysis spe->hplc lcms LC-MS/MS Analysis spe->lcms hplc_val Linearity Accuracy Precision LOD/LOQ hplc->hplc_val lcms_val Linearity Accuracy Precision LOD/LOQ Matrix Effect lcms->lcms_val compare Statistical Comparison of Quantitative Results hplc_val->compare lcms_val->compare end Validated Method Selection compare->end

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.

G lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 inflammation Inflammation cytokines->inflammation esculentic_acid This compound esculentic_acid->cox2 Inhibition pge2 PGE2 Production cox2->pge2 pge2->inflammation

Caption: Anti-inflammatory signaling pathway of this compound.[1]

References

comparing the yield of esculentic acid from different Phytolacca species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying potent and reliable sources of bioactive compounds is a critical first step. Esculentic acid, a triterpenoid saponin found in plants of the Phytolacca genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of this compound yield from different Phytolacca species, supported by experimental data and detailed methodologies to aid in the selection of promising candidates for further research and development.

Quantitative Comparison of this compound Yield

While several Phytolacca species, including Phytolacca acinosa, Phytolacca americana, and Phytolacca esculenta, are known to contain this compound, publicly available research directly comparing the quantitative yield of this specific compound across these species is limited. However, a comparative analysis of the broader triterpenoid saponin profiles provides valuable insights into the potential for this compound content.

A key study by Saleri et al. (2017) compared the saponin profiles of the roots of P. acinosa from two different geographical regions in China (Sichuan and Shandong) and P. americana. While not providing a specific yield of this compound in mg/g, the study utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and relatively quantify 60 triterpenoid saponins. This analysis revealed significant variations in the saponin composition and abundance between the species and even between the same species from different locations, suggesting that the yield of this compound is also likely to vary considerably.[1][2]

For the purpose of this guide, a hypothetical range of this compound yields is presented in Table 1 to illustrate how such data would be structured for comparative purposes. It is crucial to note that these values are placeholders and would need to be populated with data from specific experimental findings.

Phytolacca Species Plant Part Reported Yield of this compound (mg/g of dry weight) Reference
Phytolacca acinosaRootData not available in cited literature-
Phytolacca americanaRootData not available in cited literature-
Phytolacca esculentaRootData not available in cited literature-

Table 1: Comparison of this compound Yield from Different Phytolacca Species (Hypothetical Data). This table is intended to serve as a template for organizing quantitative data on this compound yield.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for the extraction and quantification of this compound from Phytolacca species, based on established protocols for triterpenoid saponins.

Ultrasound-Assisted Extraction (UAE) of Triterpenoid Saponins

This method, optimized by Saleri et al. (2017), is an efficient procedure for extracting saponins, including this compound, from Phytolacca root material.[1][2]

Materials and Equipment:

  • Dried root powder of Phytolacca species

  • Ethanol-water solution (1:1, v/v)

  • Ultrasonic bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the dried root powder.

  • Add the ethanol-water (1:1, v/v) solvent at a solvent-to-sample ratio of 8:1 (mL:g).

  • Place the mixture in an ultrasonic bath and sonicate for 30 minutes.

  • Separate the extract from the plant material by filtration.

  • Repeat the extraction process on the plant residue two more times, each for 30 minutes, with fresh solvent.

  • Combine the extracts from the three extraction cycles.

  • Concentrate the combined extract using a rotary evaporator to obtain the crude saponin extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted and validated for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape). The specific gradient program would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined, but a general starting point for triterpenoids is around 205-210 nm).

  • Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the dried crude saponin extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the prepared sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Express the final yield as mg of this compound per gram of the initial dried plant material.

Experimental Workflow

The overall process for comparing the yield of this compound from different Phytolacca species can be visualized in the following workflow diagram.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output start Collection of Phytolacca Species drying Drying and Grinding of Plant Material start->drying extraction Ultrasound-Assisted Extraction drying->extraction concentration Concentration of Extract extraction->concentration hplc HPLC Quantification concentration->hplc data_analysis Data Analysis and Comparison hplc->data_analysis end Comparative Yield of this compound data_analysis->end

Figure 1: General workflow for the comparative analysis of this compound yield.

Signaling Pathways

Further research into the biological activities of this compound is necessary to fully elucidate its mechanisms of action. Diagrams of relevant signaling pathways would be developed as more specific data on its molecular targets become available.

This guide provides a foundational framework for researchers interested in the comparative analysis of this compound from different Phytolacca species. The provided experimental protocols offer a starting point for developing robust and reproducible methods for extraction and quantification, which are essential for advancing the scientific understanding and potential therapeutic applications of this promising natural compound.

References

esculentic acid antioxidant capacity compared to standard antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the lack of direct quantitative data on the antioxidant capacity of esculentic acid from standardized in vitro assays. While its anti-inflammatory properties are documented, its ability to directly scavenge free radicals remains unquantified in publicly available literature. This guide provides a comparative framework by presenting data for widely recognized standard antioxidants, detailing the experimental protocols for key antioxidant assays, and discussing the potential, yet unproven, antioxidant mechanisms of this compound based on its chemical class and known biological activities.

Comparison with Standard Antioxidants

To establish a baseline for antioxidant potential, the following table summarizes the typical antioxidant capacities of three standard compounds—Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT)—as measured by DPPH, ABTS, and FRAP assays. These values are indicative of potent antioxidant activity.

AntioxidantAssayIC50 / Activity ValueSource(s)
Trolox DPPH3.77 - 611 µg/mL[1][2][3]
ABTS2.93 µg/mL[1]
FRAPExpressed as Trolox Equivalents[4]
Ascorbic Acid DPPH6.1 - 10.65 µg/mL[5][6][7][8]
ABTSOften used as a standard for Vitamin C Equivalent Antioxidant Capacity (VCEAC)[9][10][11][12][13]
FRAPFrequently used as a standard for creating the calibration curve[14][15][16]
BHT DPPH32.06 - 202.35 µg/mL[5][17][18][19]
ABTS-
FRAP~2.29 mmol/L[20][21][22][23]

This compound: An Overview of Potential Antioxidant Mechanisms

This compound is a pentacyclic triterpenoid extracted from plants of the Phytolacca genus. While direct free-radical scavenging data from DPPH, ABTS, or FRAP assays are not available in the reviewed literature, studies on other pentacyclic triterpenes suggest that their antioxidant effects may not primarily stem from direct radical quenching. Instead, their bioactivity is often linked to the modulation of cellular signaling pathways.

The documented anti-inflammatory effects of this compound, such as the inhibition of cyclooxygenase-2 (COX-2), suggest a potential for indirect antioxidant activity. By reducing inflammation, this compound may decrease the production of reactive oxygen species (ROS) at the cellular level. Furthermore, related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the increased expression of a suite of antioxidant and detoxification enzymes.

G Potential Indirect Antioxidant Pathway for this compound EA This compound Nrf2 Nrf2 Activation EA->Nrf2 Potential Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AOE Antioxidant Enzyme Production (e.g., HO-1, SOD, GPx) ARE->AOE Promotes Transcription of Cell Cellular Protection against Oxidative Stress AOE->Cell

Potential Nrf2-mediated antioxidant response.

Experimental Protocols for Standard Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[24]

  • Reaction Mixture: A defined volume of the DPPH working solution is added to various concentrations of the test compound (and standard antioxidants). A blank containing only the solvent and DPPH is also prepared.[24]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[24]

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[24]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_sol Prepare Test Sample and Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The antioxidant donates electrons or hydrogen atoms to the blue-green ABTS•+, causing it to become colorless. The change in absorbance is measured to determine the antioxidant activity.

Protocol:

  • Generation of ABTS Radical Cation: An ABTS stock solution (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark for 12-16 hours to form the ABTS•+ radical cation.[25]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[25]

  • Reaction: The test compound or standard is added to the ABTS•+ working solution.[25]

  • Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).[25]

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (VCEAC), which compares the antioxidant activity of the sample to that of Trolox or Vitamin C.[10][26]

G ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Working_sol Dilute ABTS Radical to Absorbance of ~0.70 at 734 nm ABTS_rad->Working_sol Mix Mix ABTS Working Solution with Sample/Standard Working_sol->Mix Sample_prep Prepare Test Sample and Standard Solutions Sample_prep->Mix Measure Measure Absorbance at 734 nm Mix->Measure Calculate Calculate TEAC or VCEAC Value Measure->Calculate

Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is evaluated by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).[27]

  • Reaction: The freshly prepared FRAP reagent is mixed with the test sample or standard antioxidant.[28]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).[28]

  • Measurement: The absorbance of the blue-colored complex is measured at approximately 593 nm.[28]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve, typically generated using a known concentration of ferrous sulfate or a standard antioxidant like ascorbic acid or Trolox. The results are often expressed as FRAP values in mmol/L or as equivalents of a standard antioxidant.[20]

G FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Sample_prep Prepare Test Sample and Standard Solutions Sample_prep->Mix Incubate Incubate (e.g., 4 min at 37°C) Mix->Incubate Measure Measure Absorbance at ~593 nm Incubate->Measure Calculate Calculate FRAP Value (e.g., in Trolox Equivalents) Measure->Calculate

Workflow for the FRAP antioxidant assay.

References

Esculentic Acid: A Comparative Analysis of its Selectivity for Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of esculentic acid's inhibitory activity on cyclooxygenase-2 (COX-2) versus cyclooxygenase-1 (COX-1), supported by available scientific evidence and detailed experimental methodologies. This compound, a pentacyclic triterpenoid extracted from the Chinese herb Phytolacca esculenta, has garnered attention for its potential as a selective COX-2 inhibitor, offering a promising avenue for anti-inflammatory therapies with a potentially improved safety profile.[1]

Executive Summary

Quantitative Comparison of Inhibitory Activity

A direct comparison of the 50% inhibitory concentration (IC50) is the standard method for quantifying the selectivity of a compound for COX-2 over COX-1. A higher IC50 value for COX-1 and a lower IC50 value for COX-2 indicate greater selectivity for COX-2.

While specific IC50 values for this compound were not found in the publicly available literature, the following table provides a template for such a comparison, including data for well-established COX inhibitors to provide a benchmark for selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Celecoxib 150.04375
Ibuprofen 133700.035
SC-560 0.0096.30.0014

Experimental Protocols for Determining COX Inhibition

The determination of COX-1 and COX-2 inhibition and selectivity is typically performed using established in vitro assays. The following is a generalized protocol based on common methodologies.

In Vitro COX Inhibition Assay (Fluorometric or Colorimetric)

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGH2) by the cyclooxygenase activity of COX is coupled to the peroxidase-mediated oxidation of a chromogenic or fluorogenic substrate.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe (e.g., ADHP, TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the fluorometric or colorimetric probe.

  • Inhibitor Incubation: Add varying concentrations of the test compound (this compound) or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflow

COX-1 and COX-2 Signaling Pathways

The following diagram illustrates the distinct roles of COX-1 and COX-2 in cellular signaling.

Caption: Differential roles of COX-1 (constitutive) and COX-2 (inducible) in prostanoid synthesis.

Experimental Workflow for Determining COX Selectivity

The logical flow for assessing the selectivity of a compound like this compound is depicted below.

Experimental_Workflow cluster_workflow Workflow for COX Inhibition Assay A Prepare Reagents: - Purified COX-1 & COX-2 - Arachidonic Acid - Test Compound (this compound) - Buffers & Cofactors B Perform Parallel Assays for COX-1 and COX-2 A->B C1 Incubate COX-1 with varying concentrations of this compound B->C1 C2 Incubate COX-2 with varying concentrations of this compound B->C2 D Initiate reaction with Arachidonic Acid C1->D C2->D E1 Measure COX-1 Activity D->E1 E2 Measure COX-2 Activity D->E2 F Data Analysis: Calculate % Inhibition E1->F E2->F G Determine IC50 values for COX-1 and COX-2 F->G H Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) G->H

Caption: Step-by-step workflow for determining the COX-2 selectivity of this compound.

Conclusion

This compound presents a compelling case as a selective COX-2 inhibitor, a characteristic highly sought after in the development of safer anti-inflammatory drugs. While its anti-inflammatory properties and impact on COX-2 expression are documented, the precise quantitative validation of its selectivity through comparative IC50 values for COX-1 and COX-2 remains a critical area for further public dissemination of research. The experimental framework provided in this guide offers a robust methodology for researchers to perform such validation, enabling a definitive assessment of this compound's therapeutic potential.

References

side-by-side comparison of solvent extraction vs. supercritical fluid extraction for esculentic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. Esculentic acid, a triterpenoid saponin with promising anti-inflammatory properties, has garnered significant interest. This guide provides a side-by-side comparison of two primary extraction methodologies: traditional solvent extraction and modern supercritical fluid extraction (SFE), offering insights into their respective protocols, efficiencies, and overall performance in the context of this compound isolation.

This comparison guide delves into the quantitative and qualitative aspects of both methods, supported by experimental data from scientific literature. While direct comparative studies on this compound are limited, this guide draws on established protocols for triterpenoid saponins from Phytolacca species (the natural source of this compound) and representative SFE protocols for similar triterpenoid compounds.

Data at a Glance: A Comparative Summary

The following table summarizes the key quantitative metrics for solvent extraction and supercritical fluid extraction based on available literature for triterpenoid saponins. It is important to note that the data for Supercritical Fluid Extraction is based on the extraction of similar triterpenoid compounds from a different plant source (Calendula officinalis) and serves as a representative comparison.

ParameterSolvent Extraction (from Radix Phytolaccae)Supercritical Fluid Extraction (Representative for Triterpenoids)
Extraction Yield (Crude Extract) ~25% (from raw plant material)Not explicitly reported for crude extract
Yield of Saponin-Rich Fraction ~15.7% (from crude extract)High recovery of target compounds reported
Purity of Target Compounds Requires further purification stepsHigh selectivity, potentially higher initial purity
Processing Time Several hours to days (multi-step)10 to 240 minutes
Solvent Consumption High (e.g., 70% ethanol, ethyl acetate)Primarily CO2 (recyclable), small amount of co-solvent
Operating Temperature Room temperature to boiling point of solventTypically 35 - 80°C
Operating Pressure Atmospheric pressureHigh pressure (e.g., 100 - 500 bar)
Environmental & Safety Concerns Use of flammable and potentially toxic organic solventsGenerally recognized as safe (GRAS) solvent (CO2), high pressure operation requires safety measures

Experimental Deep Dive: Protocols Uncovered

Below are detailed experimental methodologies for both solvent extraction of triterpenoid saponins from Phytolacca and a representative supercritical fluid extraction protocol for triterpenoids.

Solvent Extraction Protocol for Triterpenoid Saponins from Radix Phytolaccae

This protocol is adapted from a study focused on the isolation of esculentosides, which are structurally related to this compound, from the roots of Radix Phytolaccae.

1. Initial Extraction:

  • 400g of dried and powdered roots of Radix Phytolaccae are percolated with 3.5 L of 70% ethanol.

  • The resulting extract is then dried under reduced pressure, yielding approximately 100 g of crude extract.

2. Liquid-Liquid Partitioning:

  • The crude extract is dissolved in 800 ml of water.

  • This aqueous solution is then subjected to extraction with ethyl acetate (800 ml) six times to partition the saponins into the organic phase.

  • The ethyl acetate phases are pooled together.

3. Final Product:

  • The pooled ethyl acetate phase is evaporated to dryness, yielding approximately 15.7 g of a crude saponin-rich extract. This extract would then require further chromatographic purification to isolate pure this compound.

Representative Supercritical Fluid Extraction (SFE) Protocol for Triterpenoids

This protocol is based on optimized conditions for the extraction of triterpenoid esters from Calendula officinalis, which share chemical similarities with this compound.

1. Sample Preparation:

  • The plant material is dried and ground to a uniform particle size to ensure efficient extraction.

2. SFE System Parameters:

  • Supercritical Fluid: Carbon dioxide (CO2).

  • Co-solvent: Ethanol is often used as a modifier to increase the polarity of the supercritical fluid and enhance the extraction of more polar compounds like saponins.[1] A typical concentration is around 5-15%.

  • Temperature: The extraction is performed at a controlled temperature, for instance, 80°C.

  • Pressure: The system is maintained at a high pressure, for example, 15 MPa (150 bar).

  • Flow Rate: The supercritical fluid is passed through the extraction vessel at a defined flow rate.

  • Extraction Time: The extraction is carried out for a specific duration, typically ranging from 30 to 120 minutes.

3. Collection:

  • After exiting the extraction vessel, the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate in a collection vessel. The CO2 can then be recycled.

Visualizing the Process: Experimental Workflows

To better illustrate the procedural differences, the following diagrams, generated using Graphviz, outline the experimental workflows for both extraction methods.

Solvent_Extraction_Workflow start Start: Dried & Powdered Phytolacca Root extraction Percolation with 70% Ethanol start->extraction drying1 Drying under Reduced Pressure extraction->drying1 dissolving Dissolving Crude Extract in Water drying1->dissolving partitioning Liquid-Liquid Partitioning with Ethyl Acetate (6x) dissolving->partitioning pooling Pooling Ethyl Acetate Phases partitioning->pooling drying2 Evaporation to Yield Saponin-Rich Extract pooling->drying2 end_product End: Crude Saponin Extract (Requires further purification) drying2->end_product

Caption: Workflow of Solvent Extraction for Triterpenoid Saponins.

SFE_Workflow start Start: Dried & Ground Plant Material loading Loading into Extraction Vessel start->loading pressurization Pressurization & Heating with CO2 + Co-solvent loading->pressurization extraction Dynamic Extraction pressurization->extraction depressurization Depressurization in Collection Vessel extraction->depressurization separation Separation of Extract from Gaseous CO2 depressurization->separation recycling CO2 Recycling depressurization->recycling end_product End: Triterpenoid-Rich Extract separation->end_product

Caption: Workflow of Supercritical Fluid Extraction for Triterpenoids.

In-Depth Analysis: Solvent Extraction vs. SFE

Solvent Extraction:

This traditional method is widely accessible and relatively inexpensive to set up on a laboratory scale. The use of different solvents with varying polarities allows for a stepwise separation of compound classes. However, it suffers from several drawbacks. The process is often time-consuming and labor-intensive, involving multiple steps. The large volumes of organic solvents required raise environmental and safety concerns, including flammability and toxicity. Furthermore, the heat used during solvent evaporation can potentially degrade thermolabile compounds. The resulting crude extract typically contains a wider range of compounds, necessitating extensive downstream purification to isolate the target molecule with high purity.

Supercritical Fluid Extraction (SFE):

Conclusion for the Modern Researcher

For the extraction of this compound, the choice between solvent extraction and supercritical fluid extraction hinges on the specific priorities of the research or production goals.

Solvent extraction remains a viable option for initial, small-scale laboratory investigations where equipment cost is a primary constraint and the multi-step purification process can be managed.

Supercritical fluid extraction , on the other hand, presents a more efficient, selective, and environmentally friendly approach that is particularly well-suited for larger-scale production and for obtaining high-purity extracts with minimal thermal degradation. The ability to fine-tune the extraction parameters offers a level of control that is difficult to achieve with conventional solvent methods. As the pharmaceutical and nutraceutical industries increasingly move towards sustainable and highly controlled manufacturing processes, SFE is positioned to become the method of choice for the extraction of valuable bioactive compounds like this compound.

References

Comparative Molecular Docking Analysis of COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the binding affinities of known Cyclooxygenase-2 (COX-2) inhibitors, providing a framework for evaluating novel compounds like Esculentic Acid.

Data Presentation: Comparative Docking Analysis of Known COX-2 Inhibitors

The following table summarizes the molecular docking data for prominent COX-2 inhibitors, detailing their binding affinities and key interactions within the enzyme's active site. Lower binding energy values typically indicate a more stable and potent protein-ligand complex.

CompoundBinding Energy (kcal/mol)Key Interacting Amino Acid Residues
Celecoxib -9.29 to -12.2Arg120, Tyr355, Tyr385, Ser530, Leu352, Val523
Rofecoxib -6.0 to -10.4Arg120, Tyr355, Ser530, Val523
Etoricoxib Not consistently reported in searches; noted for high selectivityInteracts with 19 amino acid residues in the active site

Experimental Protocols: Molecular Docking of COX-2 Inhibitors

This section outlines a detailed, standardized protocol for performing molecular docking studies to evaluate the binding affinity of a ligand (e.g., this compound) with the COX-2 enzyme.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Protein Preparation Tools: Integrated within the docking software or standalone tools like PDB2PQR.

  • Ligand Preparation Tools: ChemDraw, Avogadro, or integrated software modules.

2. Protein Preparation:

  • Acquisition of COX-2 Structure: The 3D crystal structure of human COX-2 is retrieved from the Protein Data Bank (PDB). A common PDB ID used for such studies is 5IKT or 1CX2.

  • Preparation of the Protein:

    • Removal of water molecules and any co-crystallized ligands or heteroatoms from the PDB file.

    • Addition of polar hydrogen atoms to the protein structure.

    • Assignment of partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Definition of the binding site or "grid box" around the active site of the enzyme. The active site is typically defined based on the location of the co-crystallized ligand in the original PDB file. Key residues defining the active site often include Arg120, Tyr355, and Ser530.

3. Ligand Preparation:

  • Ligand Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

4. Molecular Docking Simulation:

  • Execution of Docking: The prepared ligand is docked into the defined active site of the prepared COX-2 protein using the chosen docking software. The software will explore various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Ranking: The docking program calculates the binding affinity (typically in kcal/mol) for each generated pose. The poses are then ranked based on their predicted binding energies.

5. Analysis of Results:

  • Identification of Best Pose: The docked conformation with the lowest binding energy is typically considered the most favorable binding mode.

  • Visualization of Interactions: The best-docked pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the COX-2 active site. This analysis helps in understanding the molecular basis of the inhibition.

Mandatory Visualization

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PG Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor This compound & Known Inhibitors (e.g., Celecoxib) COX2_Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (COX-2 from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (e.g., this compound) Start->Ligand_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Conclusion Conclusion on Inhibitory Potential Analysis->Conclusion End End Conclusion->End

Caption: A generalized workflow for in-silico molecular docking studies.

References

A Comparative Guide to the Efficacy of Esculentic Acid and Other Pentacyclic Titerpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of esculentic acid against other prominent pentacyclic triterpenoids, including oleanolic acid, ursolic acid, asiatic acid, and madecassic acid. The information presented herein is curated from various scientific studies to aid researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds.

Executive Summary

Pentacyclic triterpenoids are a class of naturally occurring compounds with a wide range of pharmacological activities. This compound, a selective COX-2 inhibitor, has demonstrated potent anti-inflammatory effects.[1][2] This guide presents a comparative analysis of its efficacy against other well-researched pentacyclic triterpenoids, summarizing key findings on their anti-inflammatory and cytotoxic properties. The data is presented in structured tables for easy comparison, followed by detailed experimental protocols and visualizations of the key signaling pathways involved.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other selected pentacyclic triterpenoids. It is important to note that the IC50 values are sourced from different studies and experimental conditions, which may influence the results.

Table 1: Comparative Anti-inflammatory Activity (IC50 values)

CompoundAssayCell Line / ModelIC50 (µM)Reference
This compound COX-2 InhibitionNot specifiedSelective Inhibition[3][4]
Oleanolic Acid sPLA2 InhibitionHuman Synovial Fluid3.08 - 7.78[5]
NO ProductionRAW 264.7~25[6]
Ursolic Acid IL-17 SecretionTh17 cells0.56[7]
Asiatic Acid COX-2 InhibitionIn vitro assay120.17[8]
NO ProductionRAW 264.7~25[6]
Madecassic Acid NO ProductionRAW 264.7More potent than Madecassoside[9]

Table 2: Comparative Cytotoxic Activity (IC50 values)

CompoundCell LineIC50 (µM)Reference
Oleanolic Acid HepG2 (Liver Cancer)30[10]
HepG2 (Liver Cancer)31.94 µg/mL[11][12]
Ursolic Acid BGC-803 (Gastric Cancer)24.95 (48h)[13]
HCT116 (Colon Cancer)37.2 (24h)[14]
HCT-8 (Colon Cancer)25.2 (24h)[14]
T47D (Breast Cancer)231 µg/mL (72h)[15]
MCF-7 (Breast Cancer)221 µg/mL (72h)[15]
MDA-MB-231 (Breast Cancer)239 µg/mL (72h)[15]
Asiatic Acid MCF-7 (Breast Cancer)40 (Asiaticoside)[16][17]
BNL cells62.94 µg/mL (72h)[18]
Ursonic Acid (for comparison) A549 (Lung Cancer)7.7[19]
HCT15 (Colon Cancer)4.6[19]

Key Signaling Pathways

The biological activities of these pentacyclic triterpenoids are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved in their anti-inflammatory and apoptotic effects.

Esculentic_Acid_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Macrophages Macrophages Inflammatory Stimuli (LPS)->Macrophages COX-2 COX-2 Macrophages->COX-2 Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) COX-2->Prostaglandin E2 (PGE2) Synthesis PGE2 PGE2 Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->COX-2 Inhibits NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB_IκBα NF-κB/IκBα Complex IKK Complex->NF-κB_IκBα NF-κB NF-κB IκBα->NF-κB Releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Activates Oleanolic Acid Oleanolic Acid Oleanolic Acid->IKK Complex Inhibits Ursolic Acid Ursolic Acid Ursolic Acid->IKK Complex Inhibits Asiatic Acid Asiatic Acid Asiatic Acid->IKK Complex Inhibits Madecassic Acid Madecassic Acid Madecassic Acid->IKK Complex Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Ursolic_Acid_Apoptosis_Pathway Ursolic Acid Ursolic Acid Mitochondria Mitochondria Ursolic Acid->Mitochondria Fas Receptor Fas Receptor Ursolic Acid->Fas Receptor Induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-8 Caspase-8 Fas Receptor->Caspase-8 Activates Caspase-8->Caspase-3

References

Safety Operating Guide

Proper Disposal of Esculentic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Esculentic Acid (CAS No. 103974-74-9), a pentacyclic triterpenoid compound often utilized in anti-inflammatory research.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Understanding this compound: Properties and Hazards

This compound is a stable compound under recommended storage conditions.[4] While it is not classified as a hazardous substance for transport, it is crucial to handle it with care, employing standard laboratory safety protocols.[4] Key considerations include:

  • Chemical Incompatibility: Avoid contact with strong oxidizing or reducing agents, as well as strong acids and alkalis.[4]

  • Environmental Hazard: this compound may be harmful to the aquatic environment, necessitating proper disposal to prevent release into drains.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound.[4][6]

II. Quantitative Data for Disposal

The primary quantitative parameter for the disposal of acidic waste is the pH level after neutralization. The acceptable pH range for drain disposal can vary based on local regulations, but generally falls within the neutral range.

ParameterValueSource
Target pH for Neutralization6.6 - 7.4[6]
Alternate Acceptable pH Range5.5 - 9.5[7]

Note: Always consult your institution's specific guidelines and local regulations, as permissible pH ranges may differ.

III. Experimental Protocol: Neutralization and Disposal

The following step-by-step procedure outlines the recommended method for the neutralization and disposal of this compound waste. This protocol is based on general best practices for the disposal of laboratory acids.[6][8][9]

Materials:

  • This compound waste solution

  • Sodium bicarbonate (baking soda) or another suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container (corrosion-resistant and leak-proof)[8][9]

  • Personal Protective Equipment (goggles, gloves, lab coat)

  • Stirring rod

Procedure:

  • Segregation and Preparation:

    • Ensure the this compound waste is not mixed with other incompatible chemicals, such as heavy metals, solvents, or highly toxic substances.[6][10] If it is, the entire mixture must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.

    • Work in a well-ventilated area, such as a chemical fume hood.[6]

    • If the acid is in a solid (powder) form, it should be swept up carefully, avoiding dust formation, and placed in a suitable, closed container for disposal.[4] For solutions, proceed with the following steps.

  • Dilution (if concentrated):

    • Slowly add the this compound solution to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point).[7]

    • Crucially, never add water directly to a concentrated acid , as this can cause a violent exothermic reaction.[6]

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate, to the diluted this compound solution while stirring gently.[8][9]

    • Monitor the pH of the solution frequently using pH strips or a pH meter.

    • Continue adding the base in small increments until the pH is within the neutral range (typically between 6.6 and 7.4).[6] Be cautious, as the reaction may produce gas (carbon dioxide if using bicarbonate).

  • Disposal:

    • Once the solution is neutralized and if it does not contain any other hazardous components, it can typically be poured down the sanitary sewer with a copious amount of running water.[6] Flush the drain with at least 20 parts water for every part of the neutralized solution.[7]

    • If the this compound was mixed with other hazardous materials, or if you are uncertain, it must be collected in a properly labeled hazardous waste container.[10][11] Contact your institution's EHS department for pickup and disposal.

  • Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water). The first rinseate must be collected and disposed of as hazardous waste.[11][12] After thorough rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EsculenticAcidDisposal cluster_neutralize Neutralization Procedure start Start: this compound Waste check_mixture Is waste mixed with other hazardous chemicals (solvents, heavy metals, etc.)? start->check_mixture check_solid Is waste in solid form? check_mixture->check_solid No ehs_disposal Collect in a labeled hazardous waste container. Contact EHS for disposal. check_mixture->ehs_disposal Yes collect_solid Sweep up without creating dust. Place in a sealed container. check_solid->collect_solid Yes dilute_acid Dilute with cold water (Add acid to water) check_solid->dilute_acid No (Solution) collect_solid->ehs_disposal neutralize Slowly add weak base (e.g., Sodium Bicarbonate) dilute_acid->neutralize check_ph Check pH (Target: 6.6 - 7.4) neutralize->check_ph check_ph->neutralize pH is Acidic drain_disposal Dispose down sanitary sewer with copious amounts of water. check_ph->drain_disposal pH is Neutral

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Esculentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Esculentic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Usage
Respiratory Protection NIOSH-approved respiratorRequired to avoid dust formation and breathing in vapors, mist, or gas.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Eye Protection Safety glasses with side shields or gogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Protection Laboratory coatChoose body protection appropriate to the concentration and amount of the dangerous substance and the specific workplace.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Inspect all PPE for integrity before use.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not ingest or inhale the substance.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid creating dust.[1]

  • Storage :

    • Store in a dry, well-ventilated place.[1]

    • Recommended long-term storage temperature is -20°C.[1]

    • For short-term storage, 2-8°C is recommended.[1]

  • In Case of Accidental Exposure :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

    • Skin Contact : Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[1]

    • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Ingestion : Do not induce vomiting. Wash out the mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Containment :

    • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent paper, contaminated gloves) in a dedicated, properly labeled, and sealed container.[1]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Storage of Waste :

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal :

    • Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.[1]

Workflow for Handling and Disposal of this compound

Esculentic_Acid_Workflow Workflow for Handling and Disposal of this compound A Preparation - Assess Risks - Don PPE - Prepare Workspace B Handling this compound - Weighing and Transfer - Experimental Use A->B Proceed with caution C Storage - Tightly Sealed Container - Designated Storage Area B->C After use D Accidental Spill or Exposure B->D If spill/exposure occurs F Waste Collection - Collect Contaminated Materials - Use Labeled Waste Container B->F Generate waste H Decontamination - Clean Work Area - Remove PPE B->H End of procedure E First Aid & Emergency Procedures - Eye Wash / Safety Shower - Seek Medical Attention D->E Immediate action E->B After decontamination G Disposal - Store in Hazardous Waste Area - Arrange for Professional Disposal F->G Proper containment H->A For next use

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.